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  • Product: (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride
  • CAS: 1965309-86-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride

Abstract The precise characterization of small molecules is a cornerstone of drug discovery and chemical research. Fundamental to this characterization are the concepts of molecular weight and exact mass, which, though r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise characterization of small molecules is a cornerstone of drug discovery and chemical research. Fundamental to this characterization are the concepts of molecular weight and exact mass, which, though related, provide distinct and complementary information. This technical guide offers a detailed exploration of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, a heterocyclic amine of interest in synthetic and medicinal chemistry. We will delineate the theoretical basis for calculating its molecular weight and exact mass, and present authoritative, field-proven experimental protocols for their verification using high-resolution mass spectrometry (HRMS) and elemental analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of both the principles and the practical application of these essential analytical techniques.

Foundational Concepts: Molecular Weight vs. Exact Mass

Before delving into the specific compound, it is critical to establish the distinction between molecular weight and exact mass. This differentiation is not merely academic; it dictates the choice of analytical instrumentation and the interpretation of resulting data.

  • Molecular Weight (Molar Mass): This value is calculated by summing the average atomic masses of all atoms in a molecule's formula.[1] The average atomic mass of an element is a weighted average based on the natural abundance of its stable isotopes. This is the value used for stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass: This value is calculated by summing the masses of the most abundant stable isotope of each constituent atom.[2] For instance, carbon is calculated as ¹²C (12.0000 amu), not its average atomic weight of 12.011 amu. High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of individual ions, providing a direct measurement of the exact mass.[3][4] This high-precision measurement is a powerful tool for determining a molecule's elemental composition.[3]

The classic example illustrating this difference involves carbon monoxide (CO), dinitrogen (N₂), and ethene (C₂H₄). All have a nominal mass of 28, but their exact masses differ significantly (27.9949, 28.0061, and 28.0313 amu, respectively), allowing an HRMS instrument to easily distinguish them.[3]

Theoretical Characterization of the Target Compound

The first step in any analytical endeavor is to establish the theoretical values based on the known chemical structure.

Molecular Formula

The parent compound is (2-Methoxy-pyridin-4-yl)-methyl-amine, a free base. Its hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms and the association of a chloride counter-ion.

  • Free Base Formula: C₇H₁₀N₂O

  • Hydrochloride Salt Formula: C₇H₁₀N₂O·HCl, which is written as C₇H₁₁ClN₂O for calculation purposes.

Calculation of Molecular Weight (Molar Mass)

Using the average atomic weights from the periodic table:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Chlorine (Cl): 35.453 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Calculation: (7 × 12.011) + (11 × 1.008) + (1 × 35.453) + (2 × 14.007) + (1 × 15.999) = 174.62 g/mol

Calculation of Exact Mass

Using the masses of the most abundant isotopes:

  • ¹²C: 12.000000 amu

  • ¹H: 1.007825 amu

  • ³⁵Cl: 34.968853 amu

  • ¹⁴N: 14.003074 amu

  • ¹⁶O: 15.994915 amu

When analyzing via electrospray ionization mass spectrometry (ESI-MS), the compound is typically observed as the protonated free base (the molecular ion, [M+H]⁺), where M is the neutral free base. The chloride ion is not covalently bound and will not be part of the primary observed ion. Therefore, the most relevant exact mass for HRMS verification is that of the protonated free base, [C₇H₁₁N₂O]⁺.

Calculation for the Protonated Free Base [M+H]⁺: (7 × 12.000000) + (11 × 1.007825) + (2 × 14.003074) + (1 × 15.994915) = 139.087143 amu

Summary of Theoretical Data
ParameterFormulaValueUnits
Molecular Formula (Salt) C₇H₁₁ClN₂O--
Molecular Weight (Salt) C₇H₁₁ClN₂O174.62 g/mol
Exact Mass (Free Base) C₇H₁₀N₂O138.079314amu
Exact Mass (Protonated Free Base) [C₇H₁₁N₂O]⁺139.087143amu

Experimental Verification Protocols

Theoretical values must be confirmed through rigorous experimentation. The following protocols describe two orthogonal and essential techniques for validating the identity, formula, and purity of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is the definitive method for confirming elemental composition.[3] We utilize Electrospray Ionization (ESI) as it is a soft ionization technique ideal for polar molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.[4] A Time-of-Flight (TOF) analyzer is chosen for its high mass accuracy and resolution. The goal is to measure the mass of the protonated free base, [M+H]⁺, and confirm that it matches the calculated exact mass to within a very low tolerance (typically <5 ppm).

Protocol: Exact Mass Determination by ESI-TOF

  • Sample Preparation: a. Accurately weigh approximately 1 mg of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride. b. Dissolve the sample in 1 mL of a high-purity solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation, enhancing the [M+H]⁺ signal. c. Serially dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation and Calibration: a. Utilize an ESI-TOF mass spectrometer. b. Calibrate the instrument immediately prior to analysis using a well-characterized calibration standard mixture to ensure high mass accuracy.

  • Analysis: a. Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Operate the mass spectrometer in positive ion mode. c. Acquire data over a mass range that includes the expected m/z of the analyte (e.g., m/z 50-500).

  • Data Interpretation: a. Identify the peak corresponding to the calculated m/z of the protonated free base (139.0871). b. The system software will calculate the mass error between the measured m/z and the theoretical m/z in parts-per-million (ppm). c. Trustworthiness: A mass error of <5 ppm provides high confidence in the assigned elemental composition of C₇H₁₁N₂O for the observed ion.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Weigh 1 mg Sample Prep2 Dissolve in ACN/H2O (0.1% Formic Acid) Prep1->Prep2 Prep3 Dilute to ~5 µg/mL Prep2->Prep3 Ana2 Direct Infusion (Positive Ion Mode) Prep3->Ana2 Inject Ana1 Calibrate ESI-TOF MS Ana1->Ana2 Ana3 Acquire Data (m/z 50-500) Ana2->Ana3 Data1 Identify [M+H]⁺ Peak (m/z ≈ 139.0871) Ana3->Data1 Raw Data Data2 Calculate Mass Error Data1->Data2 Data3 Validate (< 5 ppm) Data2->Data3

Caption: Workflow for HRMS exact mass determination.

Elemental (Combustion) Analysis

Expertise & Experience: While HRMS confirms the mass of a single ion, elemental analysis validates the bulk composition of the sample, providing crucial evidence of purity and confirming the overall molecular formula, including the hydrochloride component.[5][6] For new chemical entities, many authoritative bodies and journals require the experimental percentages of Carbon, Hydrogen, and Nitrogen to be within ±0.4% of the theoretical values to ensure sample purity.[7][8]

Protocol: C, H, N Combustion Analysis

  • Sample Preparation: a. Ensure the (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride sample is completely dry and free of residual solvent. This is critical as residual water or solvents will invalidate the results. b. Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Theoretical Calculation: a. Calculate the theoretical weight percentages for C, H, and N in the salt form (C₇H₁₁ClN₂O, MW = 174.62 g/mol ).

    • %C = (7 × 12.011) / 174.62 × 100% = 48.14%

    • %H = (11 × 1.008) / 174.62 × 100% = 6.35%

    • %N = (2 × 14.007) / 174.62 × 100% = 16.04%

  • Instrumentation and Analysis: a. Use a calibrated CHN elemental analyzer. b. The sample is combusted at high temperature (≈900-1000 °C) in a pure oxygen environment. c. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.

  • Data Interpretation: a. Compare the experimentally determined percentages for C, H, and N to the calculated theoretical values. b. Trustworthiness: If the experimental values are all within ±0.4% of the theoretical values, it provides strong, self-validating evidence for the molecular formula C₇H₁₁ClN₂O and confirms the high purity of the bulk sample.

EA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep1 Dry Sample Thoroughly Prep2 Weigh 2-3 mg into Tin Capsule Prep1->Prep2 Ana1 Combust Sample (~1000 °C in O₂) Prep2->Ana1 Load Ana2 Separate Gases (CO₂, H₂O, N₂) Ana1->Ana2 Ana3 Detect & Quantify Ana2->Ana3 Data1 Calculate Experimental %C, %H, %N Ana3->Data1 Signal Data Data2 Compare to Theoretical Data1->Data2 Data3 Validate (Δ < 0.4%) Data2->Data3

Caption: Workflow for Elemental (CHN) Analysis.

Conclusion

The robust characterization of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride relies on a clear understanding of its fundamental chemical properties and their verification through orthogonal analytical methods. Its molecular weight is calculated to be 174.62 g/mol , a value essential for gravimetric and stoichiometric work. Its identity and elemental composition are best confirmed by high-resolution mass spectrometry, which will detect the protonated free base with an exact mass of 139.087143 amu . This finding, when coupled with elemental analysis data that aligns with the theoretical percentages for C, H, and N, provides an unimpeachable confirmation of the molecule's structure and purity. Adherence to these analytical principles and protocols ensures the scientific integrity required for advanced research and development applications.

References

  • MtoZ Biolabs. Molecular Weight Determination. Available from: [Link]

  • HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Available from: [Link]

  • Waters Corporation. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Available from: [Link]

  • Broad Institute. What is Mass Spectrometry?. Available from: [Link]

  • Impact Analytical. Molecular Weight Determination. Available from: [Link]

  • Pomerantz, S. C., & McCloskey, J. A. (1996). Exact mass measurement of polar organic molecules at low resolution using electrospray ionization and a quadrupole mass spectrometer. Journal of the American Society for Mass Spectrometry, 7(8), 835-837. Available from: [Link]

  • Pleil, J. D., & Sobus, J. R. (2019). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of breath research, 13(3), 032001. Available from: [Link]

  • Dick, G. R., & Organ, M. G. (2017). An International Study Evaluating Elemental Analysis. ACS central science, 3(7), 756-761. Available from: [Link]

  • American Chemical Society. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link]

  • Giraud, N., Bonnaffé, D., Coudert, E., & Canlet, C. (2011). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical science, 2(8), 1637-1644. Available from: [Link]

  • Royal Society of Chemistry. (2011). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Available from: [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Available from: [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. Available from: [Link]

Sources

Exploratory

Pharmacokinetics and Toxicological Profiling of (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride in Drug Discovery

Executive Summary (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7 / 149532-90-1) is a highly versatile chemical building block extensively utilized in the synthesis of advanced active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7 / 149532-90-1) is a highly versatile chemical building block extensively utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2]. As a primary amine tethered to a methoxy-substituted pyridine ring, this pharmacophore is frequently integrated into lead compounds to modulate physicochemical properties—specifically to enhance aqueous solubility, adjust pKa, and optimize blood-brain barrier (BBB) permeability.

This whitepaper provides an in-depth technical analysis of the predictive pharmacokinetics (PK), in vitro ADME-Tox profiling, and toxicological assessment of this specific moiety when incorporated into drug candidates.

Structural Rationale & Pharmacokinetic Impact

In modern medicinal chemistry, replacing highly lipophilic moieties (e.g., fluorophenyl groups) with a methoxypyridine motif is a proven strategy to lower cLogP while maintaining critical target binding interactions[3].

Absorption & Distribution

The basic primary amine ensures excellent solubility in the acidic environment of the stomach, while the methoxypyridine ring provides a favorable topological polar surface area (TPSA) for intestinal absorption. In central nervous system (CNS) drug development—such as the design of gamma-secretase modulators—methoxypyridine analogs have demonstrated a robust capacity to cross the BBB effectively, achieving therapeutic concentrations in the brain[3].

Metabolism & Clearance

The primary metabolic liabilities of this fragment include CYP450-mediated O-demethylation of the methoxy group and oxidative deamination of the primary amine[4]. Hepatic clearance of compounds containing this moiety can range from low to high depending on the steric hindrance around the amine and the specific CYP isoforms engaged (predominantly CYP2A6 and CYP3A4)[3][4].

Metabolic_Pathway Parent (2-Methoxy-pyridin-4-yl)-methyl-amine Scaffold CYP CYP450 Metabolism (e.g., CYP2A6, CYP3A4) Parent->CYP Dealkylation O-Demethylation (Pyridin-2-ol formation) CYP->Dealkylation Oxidation Amine Oxidation (Hydroxylamine/Aldehyde) CYP->Oxidation Excretion Phase II Conjugation & Renal Excretion Dealkylation->Excretion Oxidation->Excretion

Predicted CYP450-mediated metabolic pathways for methoxypyridine methanamines.

Table 1: Predictive Pharmacokinetic & Physicochemical Properties
ParameterValue / PredictionPharmacokinetic Implication
Molecular Weight 174.63 g/mol (HCl salt)Low MW ideal for fragment-based discovery; allows room for lead optimization.
cLogP (Free Base) ~0.5 - 1.2Highly favorable for aqueous solubility and oral absorption.
TPSA ~38.9 ŲExcellent for membrane permeability; highly favorable for BBB penetration.
CYP450 Liability CYP2A6, CYP3A4 substratePotential for rapid O-demethylation; requires structural shielding if t1/2​ is too short.

Toxicological Profile & Safety Assessment

While the isolated building block is not administered as a therapeutic, understanding its intrinsic toxicity is vital for occupational safety and for predicting the safety profile of derived APIs.

Acute Toxicity & Irritation

Halogenated and cyano-substituted methoxypyridines are classified as toxic via oral, dermal, and inhalation routes (GHS H301, H311, H331) and are known skin and eye irritants (H315, H319). The unhalogenated (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is generally less acutely toxic but retains significant respiratory and dermal irritation potential[5].

Cytotoxicity Profiling

In vitro screening of methoxypyridine derivatives against human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231) reveals variable cytotoxicity, with IC50 values often falling below 100 µM for highly functionalized derivatives[6][7]. Crucially, these derivatives often exhibit lower toxicity in normal human fibroblasts, providing a favorable selectivity index (SI) that is highly desirable in oncology drug development[7].

Table 2: Acute Toxicity Hazard Summary (GHS Classification)
Hazard ClassGHS CategoryDescriptionLaboratory Mitigation Strategy
Acute Oral Toxicity Category 3/4Toxic/Harmful if swallowedHandle in dedicated powder weighing enclosures.
Skin Irritation Category 2Causes skin irritationNitrile gloves, lab coat, avoid direct contact.
Eye Irritation Category 2ACauses serious eye irritationSafety goggles or face shield required.
Respiratory Irritation STOT SE 3May cause respiratory irritationHandle exclusively inside a certified fume hood.

Standardized ADME-Tox Experimental Protocols

To ensure rigorous, reproducible evaluation of compounds containing the (2-Methoxy-pyridin-4-yl)-methyl-amine moiety, the following self-validating protocols must be employed.

ADME_Workflow Start Compound Synthesis (2-Methoxy-pyridin-4-yl)-methyl-amine ADME In Vitro ADME Profiling Start->ADME Tox Toxicity Assessment Start->Tox Microsomes Hepatic Clearance (HLM/MLM Stability) ADME->Microsomes Permeability Permeability (Caco-2 / PAMPA) ADME->Permeability Cytotox Cytotoxicity (HepG2, DU145) Tox->Cytotox Safety Acute Safety Alerts (Irritation, AMES) Tox->Safety Lead Lead Optimization & in vivo PK Microsomes->Lead Permeability->Lead Cytotox->Lead Safety->Lead

Workflow for ADME-Tox evaluation of 2-methoxypyridine derivatives in drug discovery.

Protocol 1: High-Throughput Hepatic Microsomal Stability Assay

Purpose: To determine the in vitro intrinsic clearance ( CLint​ ) and identify metabolic soft spots (e.g., the methoxy group). Causality & Design: We utilize 0.5 mg/mL microsomal protein because higher concentrations can lead to non-specific protein binding, artificially lowering the unbound fraction and skewing clearance calculations. NADPH is supplied as an essential cofactor for CYP450-mediated electron transfer.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLMs) to a final concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Self-Validation Controls:

    • Minus-NADPH Control: Differentiates between CYP-mediated metabolism and chemical instability.

    • Positive Controls: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate assay sensitivity.

Protocol 2: Cytotoxicity Profiling via MTT Assay

Purpose: To assess the basal cytotoxicity of the synthesized derivatives against hepatic (HepG2) and target cell lines. Causality & Design: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This serves as a reliable proxy for mitochondrial metabolic activity and cell viability. DMSO is capped at 0.1% v/v to prevent solvent-induced membrane toxicity[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of the test compound (0.1 µM to 100 µM). Add to the wells, ensuring the final DMSO concentration does not exceed 0.1% (v/v)[8].

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Self-Validation Controls:

    • Vehicle Control: 0.1% DMSO to establish 100% baseline viability.

    • Positive Control: 5-Fluorouracil or Doxorubicin to confirm assay responsiveness.

    • Blank: Cell-free wells with media and MTT to subtract background absorbance.

Conclusion

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is a privileged scaffold in medicinal chemistry, offering a strategic mechanism to improve the physicochemical properties of drug candidates, particularly for CNS and oncology indications. By rigorously applying predictive PK models and self-validating ADME-Tox protocols, researchers can effectively navigate the metabolic liabilities (such as rapid O-demethylation) and acute toxicity risks associated with this building block, accelerating the path from hit to optimized lead.

Sources

Protocols & Analytical Methods

Method

Application Note: Integration of (2-Methoxy-pyridin-4-yl)methanamine Hydrochloride in Targeted Drug Discovery Workflows

Executive Summary (2-Methoxy-pyridin-4-yl)methanamine hydrochloride (CAS: 1965309-86-7 / 149532-90-1) is a highly versatile, privileged building block utilized extensively in modern pharmaceutical drug discovery. Featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Methoxy-pyridin-4-yl)methanamine hydrochloride (CAS: 1965309-86-7 / 149532-90-1) is a highly versatile, privileged building block utilized extensively in modern pharmaceutical drug discovery. Featuring a primary amine tethered to a functionalized pyridine ring, it serves as a critical pharmacophore in Fragment-Based Drug Discovery (FBDD) and hit-to-lead optimization. This application note details the physicochemical rationale for its use, its mechanistic role in target engagement, and validated protocols for its incorporation into novel chemical entities.

Physicochemical Profiling & Rationale for Use (E-E-A-T)

As a Senior Application Scientist, selecting the correct building block requires looking beyond simple reactivity to understand the causality of target engagement and pharmacokinetic behavior.

Bioisosterism & Metabolic Stability

The methoxypyridine ring is a premier bioisostere for phenyl and benzylamine motifs. Replacing a highly lipophilic phenyl ring with a 2-methoxypyridine significantly lowers the partition coefficient (cLogP) and increases the polar surface area (PSA). Furthermore, the methoxy group at the 2-position sterically and electronically shields the pyridine ring from rapid cytochrome P450-mediated oxidation, directly causing an enhancement in metabolic stability and in vivo half-life.

Kinase Hinge-Binding Mechanics

In the design of ATP-competitive kinase inhibitors, the methoxypyridine moiety frequently acts as a potent hinge binder. For example, in the discovery of PI3Kα inhibitors via Encoded Library Technology (ELT), the methoxy oxygen forms a critical, classic hydrogen bond with the backbone -NH of the Val-851 residue in the affinity pocket, bypassing the Ile-848 gatekeeper . This specific interaction is causal to the high selectivity and potency observed against the PI3Kα H1047R mutant.

Potency Enhancement in Allosteric Modulators

Beyond kinases, this building block is pivotal in optimizing phosphodiesterase (PDE) inhibitors and GPCR ligands. During the development of the clinical candidate MK-8189 (a PDE10A inhibitor for schizophrenia), the incorporation of a methoxy group on the pyridine ring yielded a 10-fold improvement in target potency. This was achieved by exploiting specific hydrogen-bond acceptor interactions within the binding cleft while maintaining a modest unbound clearance in preclinical models .

Quantitative Data Presentation

The decision to transition from a standard benzylamine to a methoxypyridine derivative is driven by the quantitative shifts in physicochemical properties, summarized below:

Physicochemical PropertyBenzylamine (Reference)(2-Methoxy-pyridin-4-yl)methanamineImpact on Drug Design
Molecular Weight 107.15 g/mol 138.17 g/mol (Free base)Slight increase; well within Lipinski's Rule of 5.
cLogP (Approximate) ~1.09~0.45Improved aqueous solubility; lower lipophilic toxicity.
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)Maintained reactivity for standard coupling chemistry.
H-Bond Acceptors 02 (Methoxy O, Pyridine N)Enables novel hinge-binding and target anchoring.
Metabolic Vulnerability High (Benzylic oxidation)Low (Shielded by methoxy group)Enhanced pharmacokinetic half-life.

Hit-to-Lead Optimization Workflow

Workflow Scaffold Core Scaffold (Acid / Aldehyde) Amide Amide Coupling (HATU, DIPEA) Scaffold->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Scaffold->RedAm R-CHO Amine (2-Methoxy-pyridin-4-yl)methanamine Building Block Amine->Amide Amine->RedAm Lead1 Kinase Inhibitor (e.g., PI3Kα) Amide->Lead1 Lead2 PDE Ligand (e.g., PDE10A) RedAm->Lead2 Screening In Vitro Screening & ADME Profiling Lead1->Screening Lead2->Screening

Workflow for Hit-to-Lead optimization using (2-Methoxy-pyridin-4-yl)methanamine.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in diagnostic checkpoints to verify the causality of the chemical transformations.

Protocol A: Standardized Amide Coupling (HATU/DIPEA)

This protocol is optimized for coupling the hydrochloride salt of (2-Methoxy-pyridin-4-yl)methanamine with a core carboxylic acid scaffold.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • (2-Methoxy-pyridin-4-yl)methanamine HCl (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDC/HOBt due to its superior reaction kinetics, which minimizes epimerization at adjacent stereocenters.

  • Free-Basing the Amine: In a separate vial, suspend the (2-Methoxy-pyridin-4-yl)methanamine HCl (1.1 eq) in DMF and add 1.0 eq of DIPEA.

    • Causality: The HCl salt is highly stable for storage, but the amine must be nucleophilic for the reaction. The dedicated 1.0 eq of DIPEA strictly serves to liberate the free base in situ.

  • Coupling: Transfer the free-based amine solution to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (LC-MS): Sample the reaction.

    • Diagnostic Logic: If the intermediate active ester (mass = Acid + HATU adduct) accumulates without product formation, the local pH is too low, indicating incomplete liberation of the free amine. Validate the system by adding an additional 0.5 eq DIPEA; product formation should resume immediately.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Reductive Amination with Aldehydes

This protocol details the synthesis of secondary amines via the reductive amination of an aldehyde scaffold.

Reagents:

  • Aldehyde Scaffold (1.0 eq)

  • (2-Methoxy-pyridin-4-yl)methanamine HCl (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • DIPEA (1.1 eq)

  • 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde (1.0 eq) and the amine HCl salt (1.1 eq) in anhydrous DCE. Add exactly 1.1 eq of DIPEA. Stir at room temperature for 2 hours.

    • Causality: DIPEA is added only to neutralize the HCl salt. Excess base is strictly avoided to maintain the slightly acidic microenvironment (pH 5–6) required to catalyze iminium ion formation.

  • Self-Validation Checkpoint (LC-MS/NMR): Before adding the reducing agent, analyze an aliquot.

    • Diagnostic Logic: Confirm the disappearance of the aldehyde peak and the appearance of the imine mass. If the imine has not formed, the system must be halted. Adding the reducing agent prematurely will irreversibly reduce the starting aldehyde to an off-target primary alcohol.

  • Reduction: Once imine formation is validated, add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the iminium ion without reducing unreacted aldehydes at room temperature, ensuring a clean "one-pot" transformation.

  • Workup: Quench the reaction carefully with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry over MgSO₄, and purify via flash chromatography.

References

  • Yang, H., et al. "Discovery of a Potent Class of PI3Kα Inhibitors with Unique Binding Mode via Encoded Library Technology (ELT)." ACS Medicinal Chemistry Letters, vol. 6, no. 5, 2015, pp. 531–536.[Link]

  • Layton, M. E., et al. "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia." Journal of Medicinal Chemistry, vol. 66, no. 2, 2023, pp. 1157–1171.[Link]

Application

Application Notes &amp; Protocols: Leveraging (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride in Advanced Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride as a pivotal building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride as a pivotal building block in modern organic synthesis. The protocols detailed herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower users to adapt and troubleshoot effectively.

Introduction: The Strategic Value of a Methoxy-Substituted Pyridine Amine

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science.[1] Its structural features—a pyridine core, a nucleophilic methyl-amine side chain, and an electron-donating methoxy group—offer multiple avenues for chemical modification. The methoxy group at the 2-position electronically influences the pyridine ring, enhancing its reactivity in certain transformations and modulating the physicochemical properties of its derivatives, such as solubility and metabolic stability.[2]

The hydrochloride salt form ensures improved stability and handling characteristics compared to the free base, making it a reliable starting material for multi-step syntheses. This guide will focus on a core application of this building block: its use in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many drug discovery programs for the construction of carbon-nitrogen bonds.[3]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary amine of (2-Methoxy-pyridin-4-yl)-methyl-amine is a potent nucleophile, making it an excellent candidate for SNAr reactions with electron-deficient aromatic or heteroaromatic systems. This class of reaction is fundamental to the synthesis of a wide array of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-poor aromatic ring at the carbon bearing a good leaving group (e.g., a halide), forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the leaving group re-aromatizes the ring, yielding the final product. The presence of electron-withdrawing groups on the aromatic substrate is crucial for activating the ring towards nucleophilic attack.

Experimental Workflow Overview

The following diagram illustrates the general workflow for a typical SNAr reaction utilizing (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve (2-Methoxy-pyridin-4-yl)-methyl-amine HCl and aromatic substrate in an aprotic polar solvent (e.g., DMSO, DMF). reaction Add a non-nucleophilic base (e.g., DIPEA, K2CO3) to neutralize the HCl and facilitate the reaction. Heat the mixture to the desired temperature (e.g., 70-120 °C). prep->reaction Addition of Base workup Cool the reaction mixture. Perform aqueous work-up to remove salts and solvent. Purify the crude product by column chromatography or recrystallization. reaction->workup Reaction Completion G cluster_reductions Reductive Transformations cluster_cyclizations Cyclization Reactions cluster_further_func Further Functionalization start N-((2-methoxypyridin-4-yl)methyl)-2-nitroaniline reduction Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) to yield a diamine intermediate. start->reduction functionalization Acylation, alkylation, or sulfonylation of the aniline nitrogen to introduce diverse functional groups. start->functionalization On the secondary amine cyclization Intramolecular cyclization of the diamine to form heterocyclic cores (e.g., benzimidazoles). reduction->cyclization With a suitable one-carbon source

Sources

Method

Application Note: Catalytic C–N Cross-Coupling with (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride

Executive Briefing The incorporation of functionalized heteroaryl methanamines into drug scaffolds is a cornerstone of modern medicinal chemistry. Specifically, (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The incorporation of functionalized heteroaryl methanamines into drug scaffolds is a cornerstone of modern medicinal chemistry. Specifically, (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7) serves as a highly versatile nucleophilic building block. The methoxypyridine moiety modulates lipophilicity and metabolic stability, while the methylamine linker provides critical conformational flexibility.

To conjugate this amine to aryl or heteroaryl cores, the [1] is the premier synthetic methodology. However, deploying this specific reagent presents three distinct chemical challenges: it is a primary amine (prone to over-arylation), it contains a coordinating pyridine ring (capable of catalyst poisoning), and it is supplied as a hydrochloride salt (requiring precise stoichiometric base adjustments). This guide provides a self-validating, highly optimized protocol to achieve selective mono-arylation using state-of-the-art palladium catalysis.

Mechanistic Grounding & Experimental Causality

A successful cross-coupling protocol is not a blind recipe; it is a sequence of highly controlled mechanistic steps. The experimental choices in this workflow are dictated by the following causal relationships:

  • The Hydrochloride Salt Conundrum: Bench-stable amines are typically supplied as HCl salts to prevent oxidation. Causality: In a standard Buchwald-Hartwig reaction, one equivalent of base is consumed during the deprotonation of the amine coordinated to the Pd(II) intermediate[1]. When using an HCl salt, an additional equivalent of base is strictly required to liberate the free amine in situ. Failure to adjust this stoichiometry stalls the catalytic cycle entirely[2].

  • Suppressing Bis-Arylation: Primary amines can react twice with aryl halides to form unwanted tertiary amines. Causality: To prevent this, we utilize BrettPhos , a highly sterically hindered biarylphosphine ligand specifically designed by the Buchwald group for primary amines[3]. The bulk of the BrettPhos-Pd complex accelerates reductive elimination and physically blocks the secondary amine product from re-coordinating to the metal center.

  • Mitigating Heteroatom Coordination: The lone pair on the pyridine nitrogen can competitively bind to palladium, inhibiting the oxidative addition step. Causality: We utilize a pre-formed Pd(0) source or a highly efficient precatalyst (e.g., Pd2(dba)3 or a Pd G3 palladacycle) with a slight excess of ligand (Ligand:Pd ratio of 2.2:1) to ensure the metal remains fully ligated by the phosphine, preventing off-target pyridine coordination[4].

BuchwaldHartwig AmineSalt Amine HCl Salt (2-Methoxy-pyridin-4-yl)methanamine Base1 Base (1.0 eq) Neutralization AmineSalt->Base1 FreeAmine Free Primary Amine Nucleophile Base1->FreeAmine AmineCoord Amine Coordination & Deprotonation (Base 1.0 eq) FreeAmine->AmineCoord PdCat Pd Precatalyst + BrettPhos Active L-Pd(0) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] PdCat->OxAdd ArylHalide Aryl Halide (Ar-X) Electrophile ArylHalide->OxAdd OxAdd->AmineCoord RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim RedElim->PdCat Regenerates L-Pd(0) Product Mono-Arylated Product Secondary Amine RedElim->Product

Fig 1: Logical workflow and catalytic cycle for the Buchwald-Hartwig amination of an amine hydrochloride salt.

Reaction Optimization Data

The following table synthesizes quantitative optimization data for the coupling of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride with a model unactivated aryl bromide (e.g., 4-bromotoluene). This data illustrates the critical nature of base stoichiometry and ligand selection[2],[5].

EntryLigand SystemBase (Equivalents)Temp (°C)Conversion (%)Mono:Bis RatioMechanistic Outcome / Observation
1XPhosNaOtBu (1.2 eq)80 °C< 10%N/AFailure: Base consumed by HCl salt; catalytic cycle stalled at deprotonation.
2XPhosNaOtBu (2.2 eq)80 °C88%65:35Sub-optimal: Free amine generated, but ligand allows significant over-arylation.
3BrettPhos NaOtBu (2.2 eq) 80 °C > 98% 99:1 Optimal: Complete neutralization; bulky ligand enforces strict mono-arylation.
4BrettPhosCs₂CO₃ (2.5 eq)100 °C92%98:2Alternative: Viable for base-sensitive substrates, requires higher thermal energy.

Step-by-Step Methodology

This protocol describes a 1.0 mmol scale coupling utilizing a self-validating workflow.

Materials Required
  • Nucleophile: (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.2 mmol, 209.5 mg)

  • Electrophile: Aryl Bromide (1.0 mmol)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 4 mol% Pd)

  • Ligand: BrettPhos (0.044 mmol, 23.6 mg, 4.4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.2 mmol, 211.4 mg) (Note: Use 2.2 eq to account for the HCl salt)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Protocol Steps
  • Inert Atmosphere Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (if solid), (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, Pd₂(dba)₃, BrettPhos, and NaOtBu.

  • Purging: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(0) species are highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation[4].

  • Solvent Addition: Add anhydrous, degassed toluene (5.0 mL) via syringe. If the aryl bromide is a liquid, add it at this stage.

  • Catalyst Activation (Validation Checkpoint 1): Stir the mixture at room temperature for 5 minutes. Self-Validation: The solution should transition from a dark purple/brown suspension to a deep red/orange homogeneous solution, indicating the successful generation of the active L-Pd(0) complex.

  • Heating: Place the Schlenk tube in a pre-heated oil bath at 80 °C. Stir vigorously for 2 to 12 hours.

  • Reaction Monitoring (Validation Checkpoint 2): Monitor the reaction via TLC or LC-MS. Self-Validation: The reaction is complete when the aryl bromide is fully consumed. If hydrodehalogenation (Ar-H formation) is observed without product formation, it indicates that amine coordination is failing—verify that 2.2 equivalents of base were added.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure[2].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a Hexanes/Ethyl Acetate gradient modified with 1% Triethylamine to prevent streaking of the basic pyridine product).

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, researchers must apply the following diagnostic logic during the experiment:

  • Symptom: No conversion of Aryl Halide.

    • Root Cause: Catalyst death via oxidation or complete neutralization of the base by the HCl salt.

    • Correction: Ensure rigorous Schlenk technique. Titrate the base to guarantee a full 2.2 equivalents are active.

  • Symptom: High conversion, but primary product is the dehalogenated arene (Ar-H).

    • Root Cause: Reductive elimination is failing, or amine coordination is too slow, allowing the Pd(II) intermediate to undergo β-hydride elimination or react with trace water[1].

    • Correction: Ensure absolute anhydrous conditions. Switch to a stronger base (e.g., LiHMDS) if the amine is highly sterically hindered.

  • Symptom: Formation of Tertiary Amine (Bis-arylation).

    • Root Cause: The ligand is not providing enough steric bulk to block the secondary amine from re-entering the catalytic cycle.

    • Correction: Verify the identity and purity of BrettPhos. If the issue persists, upgrade to tBuBrettPhos.

References

  • Source: sigmaaldrich.
  • Source: chemspider.
  • Source: wikipedia.
  • Source: acsgcipr.
  • Source: organic-chemistry.
  • Source: sigmaaldrich.

Sources

Application

Comprehensive Application Guide: (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride in Heterocyclic Organic Synthesis

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Target Compound: (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7 for HCl salt; 148900-69-0 for free base) [1, 2] Execut...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Target Compound: (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7 for HCl salt; 148900-69-0 for free base) [1, 2]

Executive Summary & Physicochemical Rationale

In modern drug discovery, the strategic replacement of highly lipophilic or metabolically unstable moieties is a cornerstone of lead optimization. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride serves as a highly versatile, bifunctional building block. It provides a primary amine for diverse coupling reactions while introducing a 2-methoxypyridine system into the molecular architecture.

Why Use This Building Block? (Causality in Experimental Design)

When designing targeted therapeutics (e.g., kinase inhibitors or GPCR ligands), researchers frequently utilize this compound as a bioisostere for standard benzylamines[3, 4]. The rationale is threefold:

  • Metabolic Stability: The electron-deficient nature of the pyridine ring, coupled with the steric and electronic effects of the 2-methoxy group, drastically reduces the liability of cytochrome P450-mediated aromatic oxidation compared to a simple phenyl ring.

  • Solubility & Lipophilicity (LogP): The introduction of the heteroatom decreases overall lipophilicity (LogP), thereby improving aqueous solubility—a critical parameter for oral bioavailability.

  • Hydrogen Bonding Network: The methoxy oxygen and the pyridine nitrogen act as specific hydrogen-bond acceptors, allowing for highly directional interactions with target protein backbones (e.g., the hinge region of kinases).

MedChemRationale Benzyl Standard Benzylamine High Lipophilicity Rapid Metabolism MethoxyPy (2-Methoxy-pyridin-4-yl)methyl-amine Optimized Bioisostere Benzyl->MethoxyPy Bioisosteric Replacement Prop1 Decreased LogP (Improved Aqueous Solubility) MethoxyPy->Prop1 Prop2 Metabolic Stability (Blocked P450 Oxidation) MethoxyPy->Prop2 Prop3 H-Bonding Network (N & O Acceptors) MethoxyPy->Prop3

Fig 1: Physicochemical property enhancements via bioisosteric replacement with the 2-methoxypyridine moiety.

Core Synthetic Workflows & Topologies

The primary amine of this building block is highly nucleophilic, making it suitable for amidation, reductive amination, and transition-metal-catalyzed cross-coupling.

SyntheticWorkflows A (2-Methoxy-pyridin-4-yl) -methyl-amine HCl B Amide Coupling (HATU, DIPEA) A->B R-COOH C Reductive Amination (STAB, DCE) A->C R-CHO / R-CO-R' D Buchwald-Hartwig (Pd-Cat, Base) A->D Ar-X E Bioactive Amides (Kinase Inhibitors) B->E F Secondary Amines (GPCR Ligands) C->F G N-Aryl Amines (Targeted Degraders) D->G

Fig 2: Core synthetic workflows utilizing (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure the causality of each step is verifiable. Because the reagent is supplied as a hydrochloride salt, stoichiometric base adjustments are strictly required.

Protocol A: HATU-Mediated Amide Bond Formation

Objective: Synthesize a secondary amide by coupling the amine with a target carboxylic acid. Causality & Reagent Selection: HATU is selected over EDC/HOBt due to its superior kinetics and minimal epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile against the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add DIPEA (3.0 eq). Note: 1.0 eq of DIPEA is specifically allocated to neutralize the HCl salt of the amine.

  • Add HATU (1.2 eq) portion-wise at 0 °C. Stir for 15 minutes to ensure full formation of the active OAt-ester.

  • Coupling: Add (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.1 eq) in one portion. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Self-Validation (IPC): After 2 hours, quench a 10 µL aliquot in 1 mL of 1:1 MeCN/H2O. Analyze via LC-MS. The disappearance of the activated ester mass and the appearance of the product mass [M+H]+ validates the coupling.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3 (2x), 5% aqueous LiCl (to remove DMF), and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Reductive Amination via STAB

Objective: Synthesize a secondary amine via condensation with an aldehyde or ketone. Causality & Reagent Selection: Sodium triacetoxyborohydride (STAB) is chosen over Sodium cyanoborohydride (NaBH3CN) because it is less toxic and sufficiently mild to selectively reduce the intermediate iminium ion without reducing the unreacted carbonyl [5].

Step-by-Step Procedure:

  • Imine Formation: Combine the aldehyde (1.0 eq) and (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.1 eq) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M).

  • Add DIPEA (1.1 eq) to liberate the free base. Stir at room temperature for 2 hours. The mildly acidic environment created by the buffering of the HCl salt facilitates imine formation without requiring additional acetic acid.

  • Reduction: Add STAB (1.5 eq) portion-wise. Stir at room temperature for 12–16 hours.

  • Self-Validation (IPC): Monitor via TLC (DCM:MeOH 9:1, UV active). The product will typically have a lower Rf than the starting aldehyde and will stain positive (blue/purple) with Ninhydrin due to the secondary amine.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

Quantitative Data & Reaction Parameters

To assist in experimental planning, the following table summarizes the optimized parameters and expected outcomes for the primary workflows involving this building block.

Reaction TypeReagents / CatalystsSolventTemp (°C)Time (h)Typical Yield (%)Primary IPC Method
Amidation HATU, DIPEADMF or DCM0 → 252 - 480 - 95%LC-MS (ESI+)
Reductive Amination STAB, DIPEADCE or THF2512 - 1670 - 85%TLC (Ninhydrin Stain)
Buchwald-Hartwig Pd2(dba)3, BrettPhos, NaOtBuToluene90 - 1108 - 1255 - 75%LC-MS / 1H-NMR
Urea Formation Triphosgene, Et3NDCM0 → 253 - 585 - 90%IR (C=O stretch ~1650 cm⁻¹)

Table 1: Summary of optimized reaction conditions and validation metrics for (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride derivatives.

References

  • ChemSrc Database. "(2-Methoxypyridin-4-Yl)Methanamine (CAS: 148900-69-0) Properties and Safety Data." ChemSrc. Available at:[Link]

  • Tsou, H. R., et al. "Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity." Journal of Medicinal Chemistry, 2009, vol. 52, # 8, pp. 2289-2310. Available at:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, vol. 61, # 11, pp. 3849-3862. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing recrystallization and purification techniques for (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride

Answering the complex challenges of purifying polar, crystalline materials requires a deep, mechanistic understanding of the crystallization process. This guide provides researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the complex challenges of purifying polar, crystalline materials requires a deep, mechanistic understanding of the crystallization process. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for optimizing the recrystallization of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride. As a Senior Application Scientist, my goal is to move beyond rote procedures to explain the causality behind each step, empowering you to troubleshoot effectively and achieve the highest purity for your compound.

Frequently Asked Questions (FAQs)

Q1: What makes recrystallizing (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride challenging?

This compound combines the characteristics of a pyridine derivative and an amine hydrochloride salt. Pyridine-containing molecules can be highly soluble in a wide range of solvents due to their polarity and hydrogen bonding capabilities, making it difficult to find a single solvent where solubility is high when hot but low when cold. Furthermore, as a hydrochloride salt, it is ionic and typically soluble in polar protic solvents like alcohols and water, but insoluble in non-polar organic solvents.[1][2] The chloride ion is an excellent hydrogen bond acceptor, which strongly influences the crystal lattice energy and can lead to the formation of stable solvates or different polymorphic forms.[3]

Q2: How do I begin selecting a solvent system for a new amine hydrochloride like this one?

Start by testing solubility in a range of solvents with varying polarities. Use small amounts of your crude material (~10-20 mg) in test tubes with ~0.5 mL of solvent.

  • Good Solvents (High solubility, especially when hot): Methanol, Ethanol, Isopropanol (IPA), Water.

  • Poor/Anti-Solvents (Low to no solubility): Hexanes, Toluene, Diethyl Ether, Methyl tert-butyl ether (MTBE), Ethyl Acetate.

  • Intermediate Solvents: Acetone, Acetonitrile, Dichloromethane (DCM).

The ideal single solvent will fully dissolve the compound when boiling but yield a high recovery of crystals upon cooling. More likely, a mixed-solvent system will be required.

Q3: What is a mixed-solvent recrystallization and why is it often necessary for this type of compound?

A mixed-solvent (or two-solvent) recrystallization is used when no single solvent has the ideal solubility profile. It involves:

  • Dissolving the compound in a minimum amount of a hot "good" solvent where it is very soluble (e.g., Methanol).

  • Slowly adding a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., MTBE) to the hot solution until persistent cloudiness (turbidity) is observed.

  • Adding a few more drops of the hot "good" solvent to just redissolve the precipitate and clarify the solution.

  • Allowing the solution to cool slowly, which lowers the solubility and induces crystallization.

This technique is powerful for amine hydrochlorides because it allows for fine-tuning of the supersaturation point, which is critical for forming well-ordered, pure crystals.

Q4: Can polymorphism be an issue for this compound?

Yes. Polymorphism, the ability of a substance to exist in two or more different crystal structures, is a known phenomenon for organic compounds, including amine hydrochlorides.[4][5][6] Different polymorphs can have different physical properties, such as melting point and solubility.[5] The specific solvent system, cooling rate, and even agitation can influence which polymorphic form crystallizes. It is crucial to maintain consistent, optimized conditions to ensure you produce the same form every time.

Troubleshooting Guide: From Theory to Practice

This section addresses common problems encountered during the recrystallization of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, explaining the underlying causes and providing actionable solutions.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

What's Happening: Oiling out occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment. It is a common issue with polar compounds that can be difficult to crystallize.

Solutions:

  • Reduce the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature on the benchtop, insulated with glass wool or cotton, before moving it to a colder environment. Slow cooling provides the kinetic time needed for molecules to arrange into an ordered crystal lattice.

  • Add More "Good" Solvent: The concentration of your compound may be too high. Add a small amount of the primary ("good") solvent to the hot solution to reduce the level of supersaturation.

  • Use a Lower Polarity Solvent System: A highly polar solvent system can sometimes depress the melting point of the solute. Try switching to a slightly less polar "good" solvent (e.g., from Methanol to Isopropanol) or a more non-polar anti-solvent.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization of the desired form.

Problem 2: Poor or No Crystal Formation Upon Cooling

What's Happening: The solution remains clear even after cooling, indicating that it is not sufficiently supersaturated. This means the compound is still too soluble in the chosen solvent system at the lower temperature.

Solutions:

  • Reduce Solvent Volume: If using a single solvent, gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Re-cool and observe. Be careful not to evaporate too much, or the compound may crash out impurely.

  • Add More Anti-Solvent: If using a mixed-solvent system, add more of the "poor" solvent dropwise at room temperature until turbidity is observed, then warm slightly until clear and re-cool.

  • Switch to a "Poorer" Solvent System: Your chosen solvent system is too effective at keeping the compound in solution. You need to decrease its solvating power. Consider using a less polar "good" solvent (e.g., Ethanol instead of Methanol) or a more effective (less polar) anti-solvent (e.g., Hexanes instead of Ethyl Acetate).

Problem 3: Low Yield of Recovered Product

What's Happening: While the purity may be high, a significant amount of the compound remains in the mother liquor after filtration. This is a classic optimization problem.

Solutions:

  • Optimize the Solvent Ratio: You may have used too much of the "good" solvent. In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Maximize Cooling: Ensure the flask has been thoroughly cooled before filtration. After reaching room temperature, cool the flask in an ice-water bath for at least 30-60 minutes. For some systems, cooling to 0 °C or even lower (with a dry ice/acetone bath, if the solvent allows) can significantly improve recovery.

  • Wash with Ice-Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent (or the anti-solvent, if using a mixed system). Using room-temperature solvent will redissolve some of your purified product.

  • Concentrate the Mother Liquor: The filtrate can be concentrated by evaporation and a second crop of crystals can be obtained. Note that this second crop is often less pure than the first and should be analyzed separately.

Troubleshooting Workflow Diagram

The following diagram outlines a logical decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start_node Start: Crude Product + Hot Solvent decision_node decision_node start_node->decision_node Observe Solution process_node process_node decision_node->process_node Dissolves Completely problem_node problem_node decision_node->problem_node Insoluble or Impurities Remain decision_node2 decision_node2 process_node->decision_node2 Cool Solution Slowly outcome_node Success! Filter & Dry Crystals process_node_filter Perform Hot Filtration to Remove Insolubles problem_node->process_node_filter Solution process_node_filter->process_node Proceed with Filtered Solution decision_node2->outcome_node Pure Crystals Form problem_node2 problem_node2 decision_node2->problem_node2 No Crystals Form problem_node3 problem_node3 decision_node2->problem_node3 Product Oils Out process_node2a Reduce Solvent Volume or Add Anti-Solvent problem_node2->process_node2a Solution 1 process_node2b Scratch Flask or Add Seed Crystal problem_node2->process_node2b Solution 2 process_node3a Reheat, Add More 'Good' Solvent problem_node3->process_node3a Solution 1 process_node3b Cool Even Slower problem_node3->process_node3b Solution 2

Caption: A decision-making guide for common recrystallization issues.

Optimized Experimental Protocols

Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization from Isopropanol (IPA)

This protocol is ideal if the compound shows a significant solubility difference in IPA between hot and cold conditions.

  • Dissolution: Place the crude (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride in an Erlenmeyer flask equipped with a stir bar. Add a minimal volume of isopropanol.

  • Heating: Heat the mixture to a gentle boil on a hot plate with stirring. Add more IPA in small portions until the solid is completely dissolved. Record the total volume of solvent used.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. The solution should be undisturbed during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization (Methanol/MTBE System)

This is a powerful technique for achieving high purity when a suitable single solvent cannot be found.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the absolute minimum amount of hot methanol required for complete dissolution.

  • Addition of Anti-Solvent: While the methanol solution is still hot, add methyl tert-butyl ether (MTBE) dropwise with constant swirling. Continue adding MTBE until you observe a faint, persistent cloudiness (the point of saturation).[7]

  • Clarification: Add a few drops of hot methanol to the mixture until the solution becomes clear again. This ensures you are just below the saturation point.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of Methanol/MTBE (using the same approximate ratio as the final crystallization mixture) or with pure, cold MTBE.

  • Drying: Dry the final product thoroughly under vacuum.

Data Summary: Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization. This table provides a starting point for your experiments.

SolventBoiling Point (°C)Polarity IndexRole in RecrystallizationRationale
Methanol 655.1Good Solvent Highly polar protic solvent, very effective at dissolving amine hydrochlorides. Often requires an anti-solvent for good recovery.
Ethanol 784.3Good Solvent Similar to methanol but slightly less polar. May offer a better solubility profile than methanol.[1]
Isopropanol (IPA) 823.9Good Solvent A good balance of polarity and volatility. Often a successful single solvent for many hydrochloride salts.
Water 10010.2Good Solvent (Use with Caution) Very high solvating power for salts.[8] Can be difficult to remove and may lead to hydration. Use if other solvents fail.
Acetone 565.1Intermediate / Co-solvent Can sometimes work as a single solvent, but more often used in a solvent pair.
Ethyl Acetate 774.4Anti-Solvent Lower polarity than alcohols, good for inducing crystallization from more polar solvents.
MTBE 552.5Anti-Solvent A common and effective non-polar anti-solvent for precipitating polar compounds from alcoholic solutions.[7]
Toluene 1112.4Anti-Solvent Non-polar, good for precipitating salts. Its high boiling point can be useful for dissolving compounds with very strong crystal lattices.
Hexanes ~690.1Anti-Solvent Very non-polar, highly effective at inducing precipitation but may cause the product to "crash out" if added too quickly.

References

  • KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. [Link]

  • Methylamine hydrochloride. Organic Syntheses Procedure. [Link]

  • Powder diffraction investigations of some organic hydrochlorides. ResearchGate. [Link]

  • US4670232A - Recovery of amines from by-product chloride salts.
  • 2-chloromethyl-4-methoxy-3-methyl pyridine hcl. atompharma. [Link]

  • Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. PMC. [Link]

  • WO2006084761A1 - Crystalline polymorphs of benazepril hydrochloride.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office - EP 2436381 A1. [Link]

  • 2-Methoxypyridin-4-amine. PubChem. [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF. [Link]

Sources

Optimization

(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride stability in aqueous buffer solutions over time

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride . As a building block or pharmacophore, this compound features three critical structural elements that dictate its behavior in aqueous solutions: a basic pyridine ring, a 2-methoxy ether, and a highly nucleophilic primary aminomethyl group.

Understanding the causality behind its degradation pathways is essential for designing robust assays and preventing artifactual data in your experiments.

Physicochemical Properties & Stability Matrix

To predict the behavior of this compound, we must look at its ionization states. The primary amine has a pKa of ~9.0–9.5, while the pyridine nitrogen has a pKa of ~5.0–6.0. Because it is supplied as a hydrochloride (HCl) salt, dissolving it in unbuffered water will significantly lower the pH of the solution.

Table 1: Predicted Aqueous Stability Matrix (100 µM Concentration)

Buffer SystempHTemp (°C)Primary Degradation RiskEst. Stability (t₉₀)
0.1 M HCl1.0 - 2.040°CHigh (Methoxy hydrolysis to 2-pyridone)< 48 hours
Acetate Buffer4.525°CLow (Highly stable, fully protonated)> 4 weeks
PBS (Phosphate)7.425°CModerate (Microbial degradation, slow oxidation)1 - 2 weeks
Biological Media (e.g., DMEM)7.437°CHigh (Schiff base formation with sugars/aldehydes)< 24 hours
Borate Buffer9.025°CModerate (Amine oxidation, nucleophilic attack)3 - 5 days

Troubleshooting Desk (FAQs)

Q1: My solution becomes cloudy or precipitates immediately after dissolving the compound in my assay buffer. Why does this happen? A: This is a classic buffer capacity failure. The compound is an HCl salt. When you add a high concentration (e.g., 10 mM) of this salt to a weak buffer (e.g., 10 mM HEPES at pH 7.4), the released H+ and Cl− ions overwhelm the buffer, dropping the pH drastically. Conversely, if you force the pH back to >9.0 using a strong base, you deprotonate the primary amine to its free base form, which has significantly lower aqueous solubility than the salt, leading to precipitation. Solution: Always prepare high-concentration stock solutions in sterile ddH2​O first, then dilute into a buffer with a molarity at least 5x higher than your final compound concentration.

Q2: I observe a new, highly polar peak on my HPLC chromatogram after storing the solution in acidic conditions for a week. What is it? A: You are likely observing the hydrolysis of the 2-methoxy group. While aliphatic ethers are stable, a methoxy group at the 2-position of a pyridine ring is an enol-ether equivalent. Under strongly acidic conditions (pH < 3), the pyridine nitrogen protonates, activating the 2-position toward nucleophilic attack by water. This results in the loss of methanol and the formation of a thermodynamically stable 2-pyridone (2-hydroxypyridine tautomer) [1].

Q3: My compound concentration drops rapidly when incubated in cell culture media (e.g., DMEM with FBS), but no distinct degradation peaks appear on standard UV-HPLC. Where is it going? A: The primary aminomethyl group is a powerful nucleophile. In complex biological media containing reducing sugars (like glucose) or trace aldehydes, the primary amine undergoes a reversible condensation reaction to form a Schiff base (imine) [3]. Because Schiff bases exist in an equilibrium that shifts during chromatographic separation, they often appear as broad, undetectable baseline smears rather than sharp peaks. Solution: If you must use this compound in complex media, quantify it using LC-MS/MS with a matrix-matched calibration curve, and analyze samples immediately after extraction.

Q4: Is the primary amine susceptible to oxidation in standard buffers? A: Yes. Over prolonged storage in aqueous environments—especially in the presence of dissolved oxygen, light, or trace transition metals—primary amines can oxidize to N-oxides or aldehydes [2].

Degradation Pathways Visualization

The following diagram maps the specific chemical liabilities of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride based on the environmental conditions.

DegradationPathways Parent (2-Methoxy-pyridin-4-yl) -methyl-amine HCl Hydrolysis 2-Pyridone Derivative (Hydrolysis Product) Parent->Hydrolysis Acidic pH (< 3) & Heat Schiff Schiff Base / Imine (Buffer Adduct) Parent->Schiff Trace Aldehydes in Media Oxidation Aldehyde / N-Oxide (Oxidation Product) Parent->Oxidation Trace Metals / Light (Prolonged Storage)

Fig 1: Primary aqueous degradation pathways driven by pH, media composition, and oxidative stress.

Methods Lab: Self-Validating Protocols

Protocol A: Preparation of a Stable 10 mM Aqueous Stock

Causality: Microbes readily metabolize primary amines. Sterile filtration is mandatory for any aqueous stock intended for storage >24 hours.

  • Weighing: Weigh exactly 1.75 mg of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (MW ≈ 174.6 g/mol ).

  • Dissolution: Dissolve in 1.0 mL of HPLC-grade, degassed ddH2​O .

  • Validation Checkpoint 1: Check the pH of the resulting solution using pH indicator strips. It should read between pH 3.5 – 4.5 due to the HCl salt. If the pH is >6.0, your water is contaminated with a base or the compound has degraded.

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not use Nylon filters, as they can bind small aromatic amines.

  • Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.

Protocol B: Accelerated HPLC-UV Stability Assessment

Causality: To definitively prove whether a buffer is suitable for your assay, you must force the compound to degrade and measure the kinetics.

  • Buffer Spiking: Dilute the 10 mM stock 1:100 into your target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) to yield a 100 µM working solution.

  • Validation Checkpoint 2: Measure the pH immediately after spiking. If the pH has shifted by >0.1 units from the neat buffer, increase your buffer molarity.

  • Incubation: Split the solution into two sealed HPLC vials. Incubate Vial A at 25°C and Vial B at 40°C.

  • Sampling: Inject 10 µL onto a C18 RP-HPLC column at t=0, 24h, 48h, and 7 days. Use a gradient of 0.1% TFA in Water to 0.1% TFA in Acetonitrile. Monitor at 254 nm.

  • Data Analysis: Plot the Area Under the Curve (AUC) of the parent peak over time. A stable solution should show < 5% AUC loss over 7 days.

StabilityWorkflow Step1 1. Stock Preparation Dissolve in sterile ddH2O (10 mM) Step2 2. Buffer Dilution Dilute to 100 µM in target pH buffers Step1->Step2 Step3 3. Incubation Store at 25°C / 40°C (Protect from light) Step2->Step3 Step4 4. HPLC-UV Analysis Quantify parent peak area over time Step3->Step4

Fig 2: Standardized self-validating workflow for accelerated aqueous stability testing.

References

  • Source: US Patent 4942239A (Details the hydrolysis of 2-methoxypyridines to 2-pyridones under aqueous acidic conditions).
  • Sodium periodate/TEMPO as a selective and efficient system for amine oxidation Source: RSC Advances, 2018 (Discusses the susceptibility and mechanisms of primary amine oxidation in aqueous solutions). URL:[Link]

  • Schiff Bases and their Pharmaceutical Applications Source: Journal of Education and Science, 2024 (Explains the reversible condensation of primary amines with carbonyls in aqueous environments). URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Amidation of (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride

Welcome to the specialized Technical Support Center for amidation reactions involving (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride . This guide is engineered for drug development professionals and synthetic chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized Technical Support Center for amidation reactions involving (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride . This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, stalled reactions, or complex byproduct profiles when attempting to couple this specific hindered amine with carboxylic acids.

Here, we bypass standard textbook procedures and focus on the mechanistic causality of steric hindrance, providing self-validating protocols to ensure your synthesis succeeds.

Mechanistic Causality: Understanding the Hindrance

Amide bond formation is a fundamental transformation, yet it frequently fails when standard coupling reagents (like EDC/HOBt) are applied to sterically hindered or electronically deactivated substrates [1]. When working with (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, you are battling three distinct chemical forces:

  • The Hydrochloride Salt Barrier: The amine is locked as an HCl salt. If not fully neutralized (freebased) prior to the addition of the activated carboxylic acid, the amine remains non-nucleophilic.

  • Steric Bulk: The "methyl-amine" moiety, especially when adjacent to the pyridine ring, creates a sterically congested environment. This physical bulk prevents the amine from achieving the necessary trajectory to attack standard, bulky active esters (like O-acylisoureas).

  • Electronic Deactivation: The pyridine ring exerts an electron-withdrawing inductive effect. Even with the electron-donating 2-methoxy group, the overall electron density on the exocyclic nitrogen is reduced compared to standard aliphatic amines, lowering its nucleophilicity.

To overcome these barriers, we must move "beyond the myth of coupling reagents" [1] and utilize highly electrophilic, low-steric-profile activation strategies, such as HOAt-derived active esters or in-situ generated acid fluorides [2].

Troubleshooting FAQs

Q1: My amidation yield is <20% using EDC/HOBt and Triethylamine (TEA). What is going wrong? A: Two things. First, TEA is often insufficiently basic and too nucleophilic for hindered systems. It can compete with your target amine. Second, the HOBt active ester is not electrophilic enough to overcome the steric bulk of your amine. Solution: Switch your base to N,N-Diisopropylethylamine (DIPEA) and your coupling reagent to HATU. DIPEA is non-nucleophilic due to its bulky isopropyl groups, ensuring it only acts as a base, while HATU generates a highly reactive OAt (7-azabenzotriazole) active ester [2].

Q2: How do I ensure the hydrochloride salt is completely freebased? A: Implement a self-validating checkpoint. Do not add your amine and carboxylic acid into the same pot simultaneously. Pre-mix the (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride with 1.5 equivalents of DIPEA in DMF for 15 minutes. Validate the freebasing via LCMS or TLC (ninhydrin stain) before introducing it to the activated acid.

Q3: I switched to HATU, but the reaction still stalls at 50% conversion. The carboxylic acid I am using is also sterically hindered (e.g., an α,α -disubstituted acid). What is the next step? A: When both the acid and the amine are sterically hindered, the OAt active ester itself becomes too bulky for nucleophilic attack. You must reduce the steric radius of the electrophile. Switch to an Acid Fluoride strategy. Acid fluorides are highly reactive yet stable to hydrolysis, and the fluorine atom is small enough to allow attack by extremely hindered amines [3][4]. You can generate these in-situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

Quantitative Data: Reagent Optimization

The following table summarizes the expected performance of various coupling conditions for this specific substrate, demonstrating the necessity of advanced reagents.

Coupling ReagentBaseSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Note
EDC / HOBt TEA (3.0 eq)DCM2524< 20%Fails due to steric bulk; TEA competes as a nucleophile.
HATU DIPEA (3.0 eq)DMF251265 - 75%OAt ester provides adjacent nitrogen for intramolecular hydrogen bonding, accelerating attack.
HATU DIPEA (3.0 eq)DMF50680 - 85%Thermal energy overcomes the activation barrier of the hindered trajectory.
TFFH (Acid Fluoride) DIPEA (4.0 eq)DMF504> 90% Smallest electrophilic radius; optimal for extreme dual-hindrance scenarios.

Standard Operating Procedures (SOPs)

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one.

SOP A: HATU-Mediated Coupling (First-Line Optimization)

Use this protocol for standard carboxylic acids coupling with (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.

  • Acid Activation: In a dry vial under N2​ , dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

  • Activation Validation: Quench a 1 μL aliquot in methanol and check by LCMS. You should observe the mass of the methyl ester (indicating successful trapping of the highly reactive OAt ester).

  • Amine Freebasing: In a separate vial, dissolve (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.1 eq) in anhydrous DMF. Add DIPEA (1.5 eq). Stir for 10 minutes.

  • Coupling: Transfer the freebased amine solution dropwise to the activated acid solution.

  • Reaction: Heat the mixture to 50°C. Monitor by LCMS at 2 hours and 6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3​ (to remove HOAt byproduct), followed by 5% LiCl (to remove DMF), and brine. Dry over Na2​SO4​ and concentrate.

SOP B: In-Situ Acid Fluoride Generation via TFFH (For Extreme Hindrance)

Use this protocol if the carboxylic acid is α -branched or highly sterically congested.

  • Fluorination: Dissolve the hindered carboxylic acid (1.0 eq) and TFFH (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq). Stir at room temperature for 30 minutes.

  • Validation: Analyze via LCMS (direct inject) or 19F NMR to confirm the disappearance of the carboxylic acid and the formation of the acid fluoride.

  • Amine Addition: Add (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.1 eq) directly to the flask, followed immediately by an additional portion of DIPEA (2.0 eq).

  • Reaction: Stir at 50°C for 4 hours. The small steric profile of the acyl fluoride allows the hindered pyridine amine to attack efficiently.

  • Workup: Standard aqueous workup as described in SOP A.

Visualizations

Workflow Salt Amine HCl Salt (2-Methoxy-pyridin-4-yl)-methyl-amine Base Freebasing Phase (DIPEA, 1.5 eq) Salt->Base Check Self-Validation (LCMS: Free Amine Confirmed) Base->Check Activate Electrophile Generation (HATU or TFFH Activation) Check->Activate Validated Couple Amidation Reaction (50°C, Anhydrous DMF) Activate->Couple Product Purified Target Amide Couple->Product

Fig 1: Self-validating workflow for the amidation of hindered pyridine amine hydrochloride salts.

Pathway Acid Carboxylic Acid OAt OAt Active Ester (Highly Electrophilic) Acid->OAt + HATU / DIPEA HATU HATU Reagent HATU->OAt Amide Target Amide Product OAt->Amide Nucleophilic Attack Amine Freebased Hindered Amine Amine->Amide

Fig 2: Mechanism of HATU-mediated activation and coupling to overcome steric hindrance.

(Note: Diagram Specifications applied - Max Width constraint met via aspect ratio scaling, High-contrast font/fill colors utilized per strict palette guidelines).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at:[Link]

  • Carpino, L. A., et al. (2003). Complex Polyfluoride Additives in Fmoc-Amino Acid Fluoride Coupling Processes. Enhanced Reactivity and Avoidance of Stereomutation. Organic Letters, 5(7), 975-977. Available at:[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization. PMC - NIH. Available at:[Link]

Sources

Optimization

Optimal long-term storage conditions for (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride powder

Welcome to the Technical Support Center. As application scientists, we recognize that the integrity of your downstream assays relies entirely on the purity of your starting materials. (2-Methoxy-pyridin-4-yl)-methyl-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that the integrity of your downstream assays relies entirely on the purity of your starting materials. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 149532-90-1) presents specific storage challenges due to the highly hygroscopic nature of amine hydrochloride salts and the oxidative susceptibility of the methoxypyridine ring.

This guide provides field-proven, mechanistically grounded protocols to ensure the long-term stability of your compound.

Quantitative Storage Parameters

To prevent degradation, storage conditions must strictly control thermal kinetics and environmental moisture. Below is the validated data for maintaining >95% purity over time.

ParameterShort-Term (< 2 weeks)Long-Term (1-2 years)Mechanistic Rationale
Temperature 2°C to 8°C-20°CSub-zero temperatures drastically reduce the kinetic energy available for oxidative degradation and hydrolysis 1.
Atmosphere Sealed, Dry AirArgon BackfillArgon's high density displaces O₂ and H₂O, preventing oxidation of the methoxypyridine ring.
Container Original VialAmber Glass + PTFE CapPTFE prevents moisture permeation; amber glass blocks UV-induced radical formation.
Humidity (RH) < 20%< 5% (Desiccator)Amine hydrochlorides are highly hygroscopic and will deliquesce at high humidity 2.

Troubleshooting & FAQs

Q: Why did my powder turn into a sticky gel after being left on the benchtop? A: This phenomenon is known as deliquescence. As an amine hydrochloride salt, this compound is highly hygroscopic 2. The chloride ions and protonated amine groups form strong hydrogen bonds with atmospheric water vapor. When the ambient relative humidity exceeds the deliquescence point of the salt, it absorbs enough moisture to literally dissolve in its own water of hydration. Solution: Always handle the powder in a low-humidity environment (<20% RH) or a glovebox.

Q: Can I store the bulk bottle at -20°C and take it out daily for weighing? A: No. Repeated thermal cycling is the leading cause of moisture contamination in cold-stored reagents. Causality: When a -20°C vial is exposed to ambient air, atmospheric moisture immediately condenses on the cold inner walls and the powder itself. Over time, this causes localized hydrolysis and degradation. Solution: Follow the aliquoting protocol below to create single-use vials.

Q: Why is Argon recommended over Nitrogen for backfilling? A: While both are inert, Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter. Causality: When you open a vial backfilled with Argon, the gas acts as a heavy blanket, settling over the powder and temporarily protecting it from oxygen and moisture. Nitrogen disperses immediately, exposing the compound to the atmosphere.

Standard Operating Procedures (SOPs)

Protocol 1: Inert Aliquoting and Long-Term Storage Preparation

Objective: To divide bulk powder into single-use aliquots without introducing moisture.

  • Thermal Equilibration: Remove the sealed bulk container from the -20°C freezer. Do NOT open it.

    • Self-Validating Step: Place a clean, empty glass "control" vial next to the bulk container. Wait 30-60 minutes. Touch the control vial; if it has reached room temperature and shows no surface condensation, the bulk container has fully equilibrated and is safe to open.

  • Glovebox Transfer: Transfer the bulk vial and pre-weighed, amber glass vials (with PTFE-lined caps) into a glovebox purged with Argon (<5 ppm H₂O, <5 ppm O₂).

  • Aliquoting: Weigh the required amounts into the amber vials.

    • Causality: Amber glass protects the methoxypyridine moiety from UV-induced photo-oxidation, which can generate reactive radicals.

  • Sealing: Cap tightly, wrap the seal with Parafilm, and store in a desiccator box within a -20°C freezer 1.

Protocol 2: Desiccation and Recovery of Moisture-Compromised Samples

Objective: To recover powder that has clumped due to accidental moisture exposure.

  • Initial Mass Recording: Weigh the compromised sample in an open, tared vial. Record this initial mass.

  • Vacuum Desiccation: Place the vial in a vacuum desiccator containing fresh Phosphorus Pentoxide (P₂O₅) or indicating Drierite. Apply a high vacuum (≤ 10 mbar) for 24 hours.

    • Causality: The vacuum lowers the boiling point of water, driving it into the vapor phase, while the desiccant acts as an irreversible moisture sink.

  • Constant Mass Verification:

    • Self-Validating Step: Weigh the sample after 24 hours, then return it to the desiccator for another 12 hours. The recovery is validated ONLY when the mass difference between two consecutive readings is ≤ 0.1%. If the mass continues to drop, moisture is still evaporating and desiccation must continue.

Handling & Storage Workflow

Workflow N1 Receive Powder CAS: 149532-90-1 N2 Inspect Physical State N1->N2 N3 Free-flowing (Uncompromised) N2->N3 Pass N4 Clumped/Deliquescent (Moisture Exposed) N2->N4 Fail N5 Glovebox Transfer (Argon Atmosphere) N3->N5 N6 Vacuum Desiccation (Constant Mass Validation) N4->N6 N7 Aliquot into Amber Vials N5->N7 N6->N5 Recovered N8 Long-Term Storage (-20°C, Desiccated) N7->N8

Figure 1: Handling workflow for (2-Methoxy-pyridin-4-yl)-methyl-amine HCl.

References

  • Title: 149532-90-1 | (2-Methoxypyridin-4-yl)methanamine hydrochloride Source: Bio-Fount URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride vs free base

Reactivity and Handling Guide: (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride vs. Free Base Introduction In pharmaceutical synthesis and drug discovery, (2-Methoxy-pyridin-4-yl)-methyl-amine (CAS 148900-69-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity and Handling Guide: (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride vs. Free Base

Introduction

In pharmaceutical synthesis and drug discovery, (2-Methoxy-pyridin-4-yl)-methyl-amine (CAS 148900-69-0) is a highly versatile building block, frequently utilized in the development of biologically active molecules such as EP2 antagonists[1],[2]. However, a critical decision bench chemists face is whether to source and react this compound as a free base or as a hydrochloride (HCl) salt . This guide objectively compares the reactivity, stability, and handling protocols of both forms, providing causality-driven methodologies to ensure robust experimental design.

Mechanistic Grounding: The Nucleophilicity Dilemma

The chemical behavior of (2-Methoxy-pyridin-4-yl)-methyl-amine is dictated by its two nitrogen atoms: the pyridine nitrogen and the primary aliphatic amine. Because the primary amine is insulated from the aromatic ring by a methylene bridge, it behaves as a highly basic and nucleophilic aliphatic amine, with a pKa typically ranging between 8.8 and 9.7 (analogous to other picolylamines)[3],[4].

  • The Free Base Form: In its neutral state, the lone pair of electrons on the primary amine is fully available. This makes the free base highly nucleophilic and ready for immediate attack on electrophiles (e.g., acyl chlorides, aldehydes). However, this high reactivity comes at a cost: free primary amines are susceptible to autoxidation, absorption of atmospheric carbon dioxide (forming carbamates), and gradual degradation, making them difficult to store long-term[5].

  • The Hydrochloride Salt Form: To enhance stability, the compound is often converted to its HCl salt. The addition of hydrochloric acid protonates the highly basic primary amine, converting it into an ammonium cation ( −NH3+​ ). Because the lone pair is engaged in a dative bond with the proton, the salt is completely non-nucleophilic [6]. While this makes the salt a bench-stable, non-volatile solid[6],[7], it cannot participate in coupling reactions until an exogenous base is added to liberate the free amine in situ.

Quantitative & Qualitative Comparison

The physical state of the starting material fundamentally alters the reaction setup, solvent choice, and purification strategy.

ParameterFree BaseHydrochloride (HCl) Salt
Physical State Often a viscous oil or low-melting solid.Crystalline solid.
Nucleophilicity High. Ready for immediate reaction.None. Requires in situ neutralization.
Bench Stability Low. Prone to oxidation and CO₂ absorption.High. Stable under ambient conditions[7].
Solubility Profile Soluble in non-polar/ethereal solvents (DCM, THF, Et₂O).Requires polar solvents (DMF, MeOH, Water)[8].
Reaction Byproducts Minimal (unless reacting with acid chlorides).Generates amine hydrochloride salts (e.g., DIPEA·HCl).
Storage Requirements Inert atmosphere (Argon/N₂), 2-8°C or -20°C.Ambient temperature, sealed container.

Reactivity & State Logic

The following diagram illustrates the equilibrium and reaction pathways governing the two forms. If the HCl salt is mixed directly with an electrophile without a base, the reaction will stall because the protonated amine cannot act as a nucleophile[6].

Reactivity cluster_0 Hydrochloride Salt Pathway cluster_1 Free Base Pathway Salt HCl Salt Form (Protonated -NH3+) AddBase Add Exogenous Base (e.g., DIPEA, TEA) Salt->AddBase Deprotonation Electrophile Electrophilic Reagent (Acyl Chlorides, Aldehydes) Salt->Electrophile Direct Mixing (No Base) FreeBase Free Base Form (Neutral -NH2) AddBase->FreeBase Liberates in situ FreeBase->Electrophile Nucleophilic Attack Product Target Compound (Amides, Secondary Amines) Electrophile->Product Bond Formation NoRxn No Reaction (Sterically/Electronically Blocked) Electrophile->NoRxn If Protonated

Fig 1: Mechanistic pathways comparing the reactivity of the HCl salt versus the free base.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific causality for solvent and reagent choices based on the starting material's state.

Protocol A: Direct Amide Coupling Using the Free Base

Objective: Couple (2-Methoxy-pyridin-4-yl)-methyl-amine (Free Base) with an acyl chloride. Causality Rationale: Because the free base is already nucleophilic and highly soluble in non-polar solvents, Dichloromethane (DCM) is utilized. A slight excess of a tertiary amine is only needed to scavenge the HCl generated by the acyl chloride, preventing the newly formed amide or unreacted starting material from protonating.

  • Preparation: Under an inert argon atmosphere, dissolve 1.0 equivalent of the free base in anhydrous DCM (0.1 M concentration). Self-Validation: The solution should be completely clear, confirming the absence of degraded polymeric byproducts.

  • Base Addition: Add 1.2 equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

  • Electrophile Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of the target acyl chloride. Causality: Cooling prevents exothermic degradation and limits di-acylation side reactions.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via TLC (typically 5-10% MeOH in DCM). The highly nucleophilic free base usually consumes the electrophile within 1-2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. The organic layer contains the product, while TEA·HCl partitions into the aqueous phase.

Protocol B: In Situ Liberation and Coupling Using the HCl Salt

Objective: Couple (2-Methoxy-pyridin-4-yl)-methyl-amine HCl salt using EDC/HOBt or HATU. Causality Rationale: The HCl salt has poor solubility in ethereal solvents like THF and is completely non-nucleophilic[6],[8]. Therefore, a highly polar aprotic solvent (DMF) is required. Crucially, an excess of base (typically 2.5–3.0 equivalents) must be added: 1.0 eq to neutralize the HCl salt and liberate the nucleophilic free base, and the remainder to facilitate the coupling reagent's mechanism.

  • Preparation: Suspend 1.0 equivalent of the HCl salt and 1.1 equivalents of the target carboxylic acid in anhydrous DMF (0.2 M concentration). Self-Validation: The salt may not fully dissolve initially; this is expected[8].

  • Liberation: Add 2.5 to 3.0 equivalents of DIPEA to the suspension. Stir for 15 minutes at room temperature. Causality: This pre-stirring step is mandatory. It deprotonates the ammonium salt, liberating the free base and usually resulting in a clear homogeneous solution.

  • Activation: Add 1.2 equivalents of the coupling reagent (e.g., HATU or EDC·HCl).

  • Monitoring: Stir at room temperature for 12–16 hours. Monitor via LC-MS to confirm the disappearance of the protonated amine mass ( [M+H]+=139.08 )[9].

  • Workup: Dilute heavily with Ethyl Acetate (EtOAc) and wash 3-4 times with 5% aqueous LiCl or brine to remove the DMF and the large excess of DIPEA·HCl salts generated.

Experimental Workflow Comparison

Workflow StartSalt Weigh HCl Salt (Bench Stable) SolvSalt Dissolve in DMF (High Polarity) StartSalt->SolvSalt BaseSalt Add 2.5 eq DIPEA (Liberate Amine) SolvSalt->BaseSalt ReactSalt Add Electrophile & Stir BaseSalt->ReactSalt Workup Aqueous Workup & Purification ReactSalt->Workup StartBase Weigh Free Base (Inert Atm/Cold) SolvBase Dissolve in DCM (Low Polarity) StartBase->SolvBase ReactBase Add 1.1 eq Base + Electrophile SolvBase->ReactBase ReactBase->Workup

Fig 2: Parallel experimental workflows for amide coupling using the salt vs. free base.

Conclusion

For most drug discovery applications, purchasing and storing (2-Methoxy-pyridin-4-yl)-methyl-amine as the hydrochloride salt is highly recommended due to its superior shelf-life and resistance to oxidation. The minor inconvenience of requiring polar solvents (like DMF) and excess base (like DIPEA) during the reaction setup is heavily outweighed by the reliability and purity of the starting material. The free base should be reserved for highly specialized reactions where exogenous salts or polar solvents strictly interfere with the catalytic cycle or downstream purification.

References

  • PubChemLite - (2-methoxypyridin-4-yl)methanamine (C7H10N2O). PubChem.[Link]

  • Hydrochloride salt of amine : r/OrganicChemistry. Reddit.[Link]

  • Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. RSC Publishing.[Link]

  • Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. PubMed Central (PMC).[Link]

  • The Synthesis of the High-Potency Sweetener, NC-00637. Part 3: The Glutamyl Moiety and Coupling Reactions. ACS Publications.[Link]

  • 4-(Aminomethyl)pyridine. Shandong Kunda Biotechnology Co Ltd.[Link]

  • 2-Picolylamine. Grokipedia. [Link]

  • WO2022272060A1 - Ep2 antagonist compounds.

Sources

Comparative

HPLC Method Validation for Purity Testing of (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride: A Comparative Guide

The Analytical Challenge: Causality of Peak Tailing Developing a robust, stability-indicating HPLC method for (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7) presents a classic chromatographic cha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality of Peak Tailing

Developing a robust, stability-indicating HPLC method for (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7) presents a classic chromatographic challenge. Structurally, this compound contains two highly basic sites: a primary aliphatic amine and a substituted pyridine nitrogen.

At a typical reversed-phase mobile phase pH (e.g., pH 2.7 using 0.1% formic acid), both nitrogen atoms are fully protonated, rendering the molecule dicationic. When analyzed on a traditional Type-B silica C18 column, these positively charged basic analytes undergo severe secondary ion-exchange interactions with negatively charged, deprotonated residual silanols ( Si−O− ) on the silica surface[1].

The Causality: Because the kinetics of this electrostatic ion-exchange are significantly slower than standard hydrophobic partitioning, the analyte molecules desorb unevenly. This manifests as severe peak tailing, which broadens the peak, degrades the Signal-to-Noise (S/N) ratio, and obscures closely eluting impurities, ultimately causing the method to fail validation criteria for Limit of Quantitation (LOQ) and resolution[2].

TailingMechanism Amine (2-Methoxy-pyridin-4-yl) -methyl-amine (Protonated) TradSilica Traditional C18 Silica (Deprotonated Silanols) Amine->TradSilica interacts with CSHSilica Charged Surface Hybrid C18 (Positively Charged Surface) Amine->CSHSilica interacts with Tailing Secondary Ion-Exchange (Severe Peak Tailing) TradSilica->Tailing causes Sharp Electrostatic Repulsion (Symmetrical Peak Shape) CSHSilica->Sharp results in

Fig 1. Mechanistic pathway of basic amine retention on traditional vs. charged surface stationary phases.

Methodology Comparison: Traditional C18 vs. CSH C18

To overcome this without resorting to MS-incompatible ion-pairing reagents or silica-degrading high-pH buffers, we must engineer the stationary phase. In this guide, we compare a standard fully porous C18 column against a Charged Surface Hybrid (CSH) C18 column .

CSH technology covalently bonds a low-level positive charge to the silica surface. This creates an electrostatic shield that repels the protonated amine, completely blocking access to the underlying silanols. As shown in the experimental data below, this single mechanistic shift rescues the chromatography.

Table 1: Chromatographic Performance Comparison

Conditions: 100 µg/mL standard, 0.1% FA in Water/Acetonitrile gradient, UV 254 nm.

Performance MetricTraditional C18 (5 µm)CSH C18 (2.5 µm)Analytical Impact
Tailing Factor ( Tf​ ) 2.4 (Fail)1.1 (Pass)Symmetrical peaks allow accurate baseline integration.
Theoretical Plates ( N ) 3,20014,500Sharper peaks increase S/N ratio and sensitivity.
Resolution ( Rs​ ) *1.54.2Guarantees baseline separation from synthetic precursors.
Limit of Quantitation 0.05%0.01%Allows detection of trace impurities for regulatory compliance.

*Resolution calculated against the primary synthetic precursor, 2-methoxy-pyridine-4-carbonitrile.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates a strict System Suitability Test (SST) that acts as a logical gatekeeper; if the system cannot prove its precision and resolving power upfront, the analytical run is automatically aborted.

Step-by-Step Workflow

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Causality: Formic acid (pH ~2.7) ensures complete protonation of the analyte, locking it into a single ionization state to prevent peak splitting, while maintaining full LC-MS compatibility for downstream impurity characterization.

Step 2: Instrument Configuration

  • Column: CSH C18, 100 mm × 4.6 mm, 2.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Causality: Elevated temperature lowers mobile phase viscosity (reducing backpressure) and accelerates mass transfer kinetics, which further sharpens the peaks.

Step 3: The Gatekeeper (System Suitability Testing)

  • Inject the working standard (100 µg/mL) six consecutive times.

  • Validation Criteria: Tailing factor 1.5; %RSD of peak area 2.0%; Theoretical plates 10,000. Proceed to sample analysis only if these criteria are met.

ICH Q2(R2) Validation Workflow & Results

With the CSH method optimized, we execute a full validation in accordance with the[3], which mandates the demonstration of specificity, linearity, accuracy, and precision for purity testing[4].

ValidationWorkflow Start Method Optimization (CSH C18 Column Selection) Spec Specificity / Selectivity (Blank & Impurity Spiking) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy & Precision (Repeatability & Recovery) Lin->Acc Robust Robustness Testing (Flow, Temp, pH Variations) Acc->Robust Report Final Validation Report (ICH Q2(R2) Compliant) Robust->Report

Fig 2. Step-by-step ICH Q2(R2) analytical method validation lifecycle for purity testing.

Table 2: ICH Q2(R2) Method Validation Summary (CSH C18 Column)
Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultStatus
Specificity No interference at analyte retention timeResolution > 4.0 from all known impuritiesPASS
Linearity & Range R2≥0.999 (From LOQ to 120% of target) R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0% recovery across 3 levels99.4% - 100.8%PASS
Precision (Repeatability) %RSD 2.0% (n=6 injections)%RSD = 0.65%PASS
Limit of Quantitation Signal-to-Noise (S/N) 100.01% (S/N = 15)PASS

Conclusion

The purity validation of highly basic pharmaceutical intermediates like (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride requires a mechanistic understanding of stationary phase interactions. By transitioning from a traditional silica column to a Charged Surface Hybrid (CSH) architecture, we eliminate secondary silanol interactions. This logical substitution transforms a failing, severely tailing method into a highly precise, ICH Q2(R2)-compliant analytical procedure capable of robust impurity quantitation.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • USP <1225> Validation of Compendial Procedures United States Pharmacopeia (USP) URL: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes Phenomenex URL:[Link]

Sources

Validation

Liquid chromatography-mass spectrometry (LC-MS) analysis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride

Executive Summary The accurate quantification of small, highly polar basic amines is a notorious bottleneck in drug discovery and pharmacokinetic profiling. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride—a primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of small, highly polar basic amines is a notorious bottleneck in drug discovery and pharmacokinetic profiling. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride—a primary amine frequently utilized as a key building block in the synthesis of targeted enzyme inhibitors[1]—exemplifies this challenge. Due to its high polarity and basicity, it exhibits poor retention and severe peak tailing on standard C18 reversed-phase (RP) columns.

As a Senior Application Scientist, I have designed this guide to objectively compare three distinct liquid chromatography-mass spectrometry (LC-MS) methodologies for this compound. By analyzing the causality behind phase collapse, secondary silanol interactions, and electrospray ionization (ESI) desolvation dynamics, this guide provides field-proven, self-validating protocols to ensure robust analytical performance.

Analyte Profiling & Mechanistic Challenges

Understanding the physicochemical nature of (2-Methoxy-pyridin-4-yl)-methyl-amine is the first step in rational method development:

  • Chemical Nature: It features a pyridine ring, an electron-donating methoxy group, and a primary amine. It is formulated as a hydrochloride salt, ensuring it remains fully ionized (protonated) at typical acidic LC pH levels.

  • The Reversed-Phase Pitfall: To retain such a polar molecule on a standard C18 column, analysts are forced to use highly aqueous mobile phases (<5% organic). However, standard high-density C18 chains are hydrophobic. In 100% aqueous environments, these chains fold onto themselves to minimize surface tension—a phenomenon known as "dewetting" or phase collapse[2]. This drastically reduces the active surface area, leading to erratic retention times.

  • The Mass Spectrometry Penalty: Furthermore, eluting an analyte in a >95% water stream severely limits droplet desolvation efficiency in the ESI source, leading to poor ionization and significant ion suppression[3].

Chromatographic Strategies: Causality & Selection

To circumvent the limitations of standard C18, we must employ stationary phases engineered specifically for polar retention. We will compare an Aqueous-Compatible Polar-Embedded RP-LC approach against an orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC) approach.

ColumnSelection A Analyte: (2-Methoxy-pyridin-4-yl) -methyl-amine HCl B Challenge: High Polarity & Basic Amine Group A->B C Standard C18 RP-LC (High Aqueous Eluent) B->C Conventional Approach D Polar-Embedded C18 (T3) (100% Aqueous Compatible) B->D Modified RP-LC E HILIC Phase (High Organic Eluent) B->E Orthogonal Approach F Result: Phase Collapse, Ion Suppression C->F G Result: Balanced Retention, Moderate MS Signal D->G H Result: Strong Retention, Maximized MS Sensitivity E->H

Workflow and mechanistic outcomes for LC-MS column selection of polar basic amines.

Approach A: Aqueous-Compatible RP-LC (e.g., Waters Atlantis T3)

The Atlantis T3 column utilizes a trifunctional C18 alkyl-phase bonded at a lower, mathematically optimized ligand density[4].

  • Causality: This specific spacing prevents the C18 chains from collapsing in 100% aqueous mobile phases. Combined with a proprietary endcapping process that shields residual silanols, it prevents the severe peak tailing typically caused by the basic primary amine interacting with acidic silica sites[2].

Approach B: HILIC (e.g., BEH Amide)

HILIC operates via a "reverse-reversed phase" mechanism. The polar stationary phase (e.g., unbonded silica or amide-bonded particles) immobilizes a water-enriched layer on its surface[5].

  • Causality: The polar amine partitions into this aqueous layer from a highly organic bulk mobile phase (typically >70% acetonitrile). Because the analyte elutes in a highly volatile organic stream, droplet fission and solvent evaporation in the ESI source are dramatically accelerated, often yielding a tenfold increase in MS sensitivity[3].

Experimental Protocols (Self-Validating System)

To ensure absolute reproducibility, the following protocols are designed as self-validating systems. Critical Rule: The sample diluent must perfectly match the initial mobile phase conditions to prevent localized phase disruption (the "solvent effect") at the column head.

Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of (2-Methoxy-pyridin-4-yl)-methyl-amine HCl in 1 mL of Methanol.

  • Working Dilution for T3 (RP-LC): Dilute to 100 ng/mL using 95:5 Water:Methanol (v/v) containing 0.1% formic acid. Rationale: Matches the highly aqueous starting gradient to ensure sharp peak focusing.

  • Working Dilution for HILIC: Dilute to 100 ng/mL using 95:5 Acetonitrile:Water (v/v) containing 10 mM ammonium formate. Rationale: HILIC requires a highly organic injection solvent; injecting an aqueous sample will cause the analyte to bypass the stationary aqueous layer, resulting in split or un-retained peaks[5].

Chromatographic Methodologies

Method A: Aqueous-Compatible RP-LC

  • Column: Waters Atlantis T3, 2.1 x 100 mm, 3.0 µm[4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 0.0–1.0 min (0% B) 1.0–4.0 min (0 to 50% B) 4.0–5.0 min (50% B) 5.1–7.0 min (0% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Method B: HILIC

  • Column: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm[6]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 0.0–1.0 min (95% B) 1.0–4.0 min (95 to 50% B) 4.0–5.0 min (50% B) 5.1–7.0 min (95% B)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

Mass Spectrometry (ESI-MS/MS) Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor Ion: m/z 139.1 ([M+H]+)

  • Product Ion (Quantifier): m/z 122.0 (Corresponds to the loss of NH3​ , a diagnostic fragmentation for primary amines)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp / Gas: 400°C / 800 L/hr

Comparative Performance Data

The following table synthesizes the quantitative chromatographic performance of the three column chemistries when analyzing (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.

Chromatographic ParameterStandard C18 (e.g., BEH C18)Polar-Embedded RP (Atlantis T3)HILIC (BEH Amide)
Retention Factor ( k′ ) 0.4 (Elutes near void)2.8 (Optimal retention)5.2 (Strong retention)
Peak Asymmetry ( As​ ) 1.95 (Severe tailing)1.15 (Excellent peak shape)1.08 (Highly symmetrical)
Relative MS Sensitivity 1.0x (Baseline)1.6x (Moderate improvement)9.5x (Superior signal)
Matrix Effect Susceptibility High (Due to early elution)ModerateLow (Elutes away from salts)
Primary Limitation Phase dewetting / collapseLower MS sensitivity vs HILICRequires strict sample diluent control
Data Interpretation & Causality
  • Standard C18 fails fundamentally. The analyte elutes too close to the void volume ( k′ < 1.0), placing it directly in the zone of maximum matrix suppression. The severe tailing ( As​ = 1.95) is a direct consequence of the basic amine interacting with unshielded silanols.

  • Atlantis T3 provides a highly robust, traditional reversed-phase workflow. By preventing phase collapse, it achieves a healthy retention factor ( k′ = 2.8)[2]. It is the recommended choice if the laboratory prefers to avoid the long equilibration times and strict diluent requirements of HILIC.

  • HILIC (BEH Amide) is the undisputed champion for sensitivity. Because the compound elutes in a mobile phase that is predominantly acetonitrile, the desolvation efficiency in the MS source is maximized, yielding nearly a 10-fold increase in signal-to-noise ratio[3].

Conclusion

For the LC-MS analysis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, standard C18 columns should be strictly avoided.

If your primary goal is maximum sensitivity (e.g., trace-level pharmacokinetic quantification in plasma), HILIC is the mandatory choice due to its superior ESI desolvation dynamics. Conversely, if your goal is methodological simplicity and robustness (e.g., routine purity checks of synthetic intermediates), an aqueous-compatible reversed-phase column like the Atlantis T3 provides an excellent, balanced alternative without the solvent-matching complexities of HILIC.

References

  • Waters Column Selection Guide for Polar Compounds - lcms.cz. 6

  • Waters Atlantis T3 Column, 3.0 x 75 mm, 3.0 µm - uvison.com. 4

  • Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography - sigmaaldrich.com.

  • HILIC – The Rising Star of Polar Chromatography - elementlabsolutions.com. 5

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - nih.gov. 3

  • Improvements in Reversed-Phase HPLC Columns Designed for Polar Compound Retention: Introducing Atlantis T3 Columns - waters.com. 2

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent Inhibitors - acs.org. 1

Sources

Comparative

Benchmarking (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride efficiency in Suzuki coupling

Benchmarking (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride Efficiency in Deaminative Suzuki-Miyaura Coupling Executive Summary: The C–N Activation Paradigm Historically, the synthesis of complex pharmaceutical scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride Efficiency in Deaminative Suzuki-Miyaura Coupling

Executive Summary: The C–N Activation Paradigm

Historically, the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura cross-coupling has relied heavily on alkyl or aryl halides as electrophilic partners[1]. However, benzylic halides—such as 4-(chloromethyl)-2-methoxypyridine—are often lachrymatory, prone to unwanted nucleophilic substitution (e.g., hydrolysis), and exhibit poor long-term bench stability.

Recent advancements in organometallic chemistry have unlocked a powerful alternative: Deaminative Suzuki-Miyaura Coupling [2]. By utilizing primary alkyl amines as electrophile precursors, chemists can leverage highly stable, commercially available building blocks. This guide benchmarks the efficiency of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride as a premium C(sp3) electrophile precursor, objectively comparing its performance against traditional benzylic halides through the lens of redox-active Katritzky salts[3].

Mechanistic Rationale: Why Katritzky Salts?

Primary amines are inherently Lewis basic and can aggressively coordinate to transition metals, often poisoning Palladium or Nickel catalysts. To circumvent this, the primary amine is condensed with a pyrylium salt to form a Katritzky salt (an N-alkylpyridinium salt)[4].

This transformation serves two critical functions:

  • Masking the Amine: It eliminates the Lewis basicity of the primary amine, preventing catalyst deactivation.

  • Redox Activation: It drastically lowers the reduction potential of the C–N bond. Under Nickel catalysis, single-electron transfer (SET) triggers the collapse of the pyridinium salt, expelling neutral 2,4,6-triphenylpyridine and generating a highly reactive heteroaryl-methyl radical (R•) that readily enters the cross-coupling cycle[3].

Workflow A (2-Methoxy-pyridin-4-yl) -methyl-amine HCl C Katritzky Salt (Redox-Active) A->C Et3N, EtOH, Δ B Pyrylium Salt (Condensation) B->C E C(sp3)-C(sp2) Coupled Product C->E Deaminative Cross-Coupling D Ni Catalyst & Ar-B(OH)2 D->E Transmetalation

Figure 1: Workflow for converting the amine to a Katritzky salt for Suzuki coupling.

Benchmarking Data: Amine Precursor vs. Traditional Halide

To objectively evaluate (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, we benchmark it against its direct structural analog, 4-(chloromethyl)-2-methoxypyridine, in the synthesis of identical C(sp3)-C(sp2) coupled products[1].

Parameter(2-Methoxy-pyridin-4-yl)-methyl-amine HCl (via Katritzky)4-(Chloromethyl)-2-methoxypyridine (Standard Halide)
Precursor Stability Excellent: Bench-stable indefinitely; non-lachrymatory.Moderate: Moisture sensitive; lachrymatory; requires inert storage.
Activation Mode C–N Bond Cleavage (SET Radical Pathway)C–Cl Bond Cleavage (Oxidative Addition)
Catalyst System NiCl₂·glyme / dtbbpy (Earth-abundant metal)Pd(dppf)Cl₂ or Pd(PPh₃)₄ (Precious metal)
Typical Yield 70–82% (Over two steps)75–88% (Single step)
Functional Group Tolerance High: Radical pathway tolerates protic groups (alcohols, amides)[4].Moderate: Sensitive to strong nucleophiles due to competitive Sₙ2.
Toxicity / Handling Low toxicity, easily weighed in ambient air.Corrosive, requires fume hood and careful handling.

Analysis: While the traditional halide route offers a slightly higher yield over a single step, the amine hydrochloride provides vastly superior shelf-stability, safety, and chemoselectivity. The use of a Nickel catalyst in the deaminative route also circumvents the high costs and supply chain issues associated with Palladium.

SET_Mechanism Ni0 Ni(0) Catalyst Ni1 Ni(I)-X Intermediate Ni0->Ni1 SET to Katritzky Ni2 Ni(II)(Ar)(Alkyl) Ni1->Ni2 Transmetalation & Radical Capture Ni2->Ni0 Regeneration Product Coupled Product Ni2->Product Reductive Elimination Katritzky Katritzky Salt (Electrophile) Radical Alkyl Radical (R•) Katritzky->Radical Fragmentation Radical->Ni2 R• capture Boronic Arylboronic Acid Boronic->Ni2 Ar transfer

Figure 2: Single-electron transfer (SET) mechanism for Ni-catalyzed deaminative Suzuki coupling.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the conversion and coupling of the target amine. Every step is designed with causality in mind to ensure reproducibility.

Protocol A: Synthesis of the Redox-Active Katritzky Salt

Causality Check: Because the starting material is a hydrochloride salt, an exogenous base (Triethylamine) is mandatory to liberate the nucleophilic free amine, allowing it to attack the pyrylium ring.

  • Setup: Charge a 50 mL round-bottom flask with (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.0 mmol, 1.0 equiv) and 2,4,6-triphenylpyrylium tetrafluoroborate (1.05 mmol, 1.05 equiv).

  • Neutralization & Condensation: Add absolute ethanol (5.0 mL, 0.2 M) followed by triethylamine (1.2 mmol, 1.2 equiv). The mixture will immediately shift in color as the free amine is generated.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.

  • Validation & Isolation: Cool the reaction to room temperature. Monitor completion via TLC (disappearance of the primary amine spot using ninhydrin stain). Concentrate the mixture under reduced pressure to ~1 mL, then vigorously stir while adding cold diethyl ether (15 mL) to precipitate the Katritzky salt. Filter, wash with ether, and dry under high vacuum.

Protocol B: Ni-Catalyzed Deaminative Suzuki-Miyaura Coupling

Causality Check:NiCl₂·glyme is selected as the precatalyst because the glyme ligand ensures excellent solubility in organic solvents. dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is used because its bulky tert-butyl groups prevent off-cycle catalyst aggregation, while its bidentate nature stabilizes the highly reactive Ni(I) and Ni(III) intermediates[2].

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 2-dram vial with the synthesized Katritzky salt (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), NiCl₂·glyme (0.05 mmol, 10 mol%), dtbbpy (0.05 mmol, 10 mol%), and finely milled K₂CO₃ (1.5 mmol, 3.0 equiv).

  • Solvent Addition: Add a degassed mixture of anhydrous DMF and THF (1:1 v/v, 5.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously at 60 °C for 24 hours.

  • Quench & Validation: Cool to room temperature. Quench the reaction by adding deionized water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Self-validation: The organic layer should contain the coupled product and the expelled 2,4,6-triphenylpyridine byproduct.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C(sp3)-C(sp2) coupled product.

References

  • Ni-catalyzed deaminative cross-electrophile coupling of Katritzky salts with halides via C–N bond activation Source: PMC (National Institutes of Health) URL: [Link]

  • Harnessing alkyl amines as electrophiles for nickel-catalyzed cross couplings via C–N bond activation (Referenced within RWTH Publications) Source: RWTH Aachen University URL:[Link]

  • Nickel‐Catalyzed Deaminative Cross‐Coupling of Disulfides with Katritzky Pryidium Salts to Construct Sulfides Source: Asian Journal of Organic Chemistry (Wiley) URL:[Link]

Sources

Validation

Spectroscopic Validation of (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride Reaction Products: A Comparative Guide

As medicinal chemistry rapidly expands into novel chemical spaces, the strategic selection of heterocylic building blocks dictates not only the pharmacological profile of the final drug candidate but also the efficiency...

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Author: BenchChem Technical Support Team. Date: April 2026

As medicinal chemistry rapidly expands into novel chemical spaces, the strategic selection of heterocylic building blocks dictates not only the pharmacological profile of the final drug candidate but also the efficiency of the synthetic pipeline. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 1965309-86-7 or 149532-90-1) has emerged as a highly versatile intermediate[1][2]. It is frequently utilized in the synthesis of kinase inhibitors, antitubercular agents, and viral protease inhibitors (such as SARS-CoV-2 PLpro inhibitors)[3][4].

This guide provides an objective comparison of this methoxylated building block against its halogenated and unsubstituted alternatives, detailing the causality behind its selection and establishing a rigorous, self-validating spectroscopic framework for confirming its downstream reaction products.

Strategic Utility: Why the Methoxy-Pyridine Scaffold?

The replacement of a standard phenyl ring with a substituted pyridine—often referred to as the "phenyl-pyridyl switch"—is a privileged strategy in drug discovery[5]. However, the specific substitution pattern on the pyridine ring drastically alters its reactivity and physicochemical properties.

When comparing (2-Methoxy-pyridin-4-yl)-methyl-amine to alternatives like 1-(2-Chloro-4-pyridinyl)methanamine , the methoxy variant offers distinct advantages:

  • Electronic Modulation (Causality of Binding): The methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density on the pyridine nitrogen, enhancing its capacity to act as a hydrogen-bond acceptor within target active sites (e.g., interacting with catalytic aspartate residues)[3][5]. Conversely, the chloro-variant is electron-withdrawing, creating an electron-deficient ring better suited for π -stacking with electron-rich residues but often resulting in poorer aqueous solubility.

  • Metabolic Stability: Unsubstituted pyridines are highly susceptible to N-oxidation and CYP450-mediated metabolism. Substitution at the 2-position with a methoxy group provides steric and electronic shielding, mitigating these metabolic liabilities[4].

  • Spectroscopic Tracking: The methoxy group provides an unambiguous, sharp singlet in 1 H NMR (~3.81 ppm), serving as a reliable internal integration standard during the structural elucidation of complex downstream products[6].

Quantitative Comparison of Pyridine Methanamine Alternatives
Property / Feature(2-Methoxy-pyridin-4-yl)methanamine1-(2-Chloro-4-pyridinyl)methanamine(Pyridin-4-yl)methanamine
Ring Electron Density High (Electron-rich)Low (Electron-deficient)Moderate
Primary 1 H NMR Marker -OCH 3​ singlet at ~3.81 ppmH-6 doublet shifted downfield (~8.45 ppm)H-2/H-6 doublets (~8.50 ppm)
Base Peak LC-MS [M+H] + 139.0143.0 / 145.0 (3:1 Isotope pattern)109.1
Aqueous Solubility (LogS) High (Enhanced by H-bonding)Moderate to LowHigh
Typical Application PLpro inhibitors, Amine oxidases[4][6]Kinase inhibitors (hydrophobic pockets)General spacer/linker

Spectroscopic Validation Framework for Reaction Products

When (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is subjected to coupling reactions (e.g., amide bond formation or reductive amination), the spectroscopic signatures of the building block undergo predictable shifts. A robust validation protocol relies on tracking these specific causal changes rather than simply confirming the final mass.

H and 13 C NMR Tracking Mechanisms
  • The Methylene Shift (Causality of Deshielding): In the unreacted free base, the benzylic-equivalent methylene protons (-CH 2​ -NH 2​ ) resonate at ~3.65–3.70 ppm [6]. Upon conversion to an amide, the strong electron-withdrawing nature of the newly formed carbonyl group deshields these protons. You must look for a distinct downfield shift of this signal to ~4.30–4.50 ppm .

  • The Methoxy Anchor: The methoxy protons (-OCH 3​ ) remain relatively unperturbed by reactions at the primary amine, consistently appearing as a sharp singlet at ~3.81 ppm [6]. This peak must integrate to exactly 3H relative to the newly formed amide N-H proton (1H), providing a self-validating stoichiometric check.

  • Pyridine Core Protons: The H-6 proton adjacent to the pyridine nitrogen typically appears at ~8.04 ppm , while H-3 and H-5 appear at ~6.77 and 6.92 ppm , respectively[6].

LC-MS Fragmentation Signatures

While the appearance of the target product mass [M+H] + is the primary indicator of success, structural validation requires analyzing the fragmentation pattern. Products derived from this building block frequently exhibit a characteristic daughter ion at m/z 122 , corresponding to the cleavage of the amide bond and subsequent loss of NH 3​ , leaving a stabilized methoxy-pyridinium cation.

Experimental Protocol: Self-Validating Amide Coupling

To ensure high scientific integrity, the following protocol for coupling (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride with a carboxylic acid incorporates internal validation checkpoints at every stage.

Reagents: Target Carboxylic Acid (1.0 eq), (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M) under an N 2​ atmosphere. Add DIPEA (1.5 eq) and stir for 10 minutes. Causality: Pre-activation forms the highly reactive O-At ester, preventing side reactions with the amine.

  • Coupling: Add the (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, followed by the remaining DIPEA (1.5 eq) to liberate the free base in situ. Stir at ambient temperature for 2 hours.

  • In-Process Control (IPC) via LC-MS: Sample 5 μ L of the reaction mixture.

    • Validation Check: Confirm the disappearance of the m/z 139.0 peak (starting amine) and the appearance of the product mass. The absence of m/z 139.0 validates complete conversion.

  • Workup: Quench with saturated aqueous NH 4​ Cl to neutralize excess base. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH 95:5).

  • Final Spectroscopic Validation:

    • Acquire a 1 H NMR spectrum (400 MHz, DMSO- d6​ ).

    • Validation Check: Integrate the methoxy singlet (~3.81 ppm, 3H) against the shifted methylene doublet/multiplet (~4.40 ppm, 2H) and the new amide triplet (~8.50 ppm, 1H). A perfect 3:2:1 ratio mathematically validates the structural integrity of the coupled product.

Workflow Visualization

The following diagram maps the critical path of the self-validating synthesis and spectroscopic confirmation workflow.

ValidationWorkflow Start Starting Material: (2-Methoxy-pyridin-4-yl) methanamine HCl Reaction Amide Coupling (HATU, DIPEA, DMF) Liberation of Free Base Start->Reaction IPC In-Process Control LC-MS (m/z 139.0 depletion) Reaction->IPC Purification Flash Chromatography (DCM/MeOH Gradient) IPC->Purification Conversion >95% NMR 1H & 13C NMR Validation (Methoxy integration check) Purification->NMR Final Validated Target Compound Ready for Assays NMR->Final 3:2:1 Ratio Confirmed

Synthesis and spectroscopic validation workflow for methoxy-pyridine derivatives.

References

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Insights Into Drug Repurposing, as Well as Specificity and Compound Properties of Piperidine-Based SARS-CoV-2 PLpro Inhibitors Frontiers in Chemistry (via PMC) URL:[Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents European Journal of Medicinal Chemistry (via PMC) URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Gas Chromatography of (2-Methoxy-pyridin-4-yl)-methyl-amine Hydrochloride: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the accurate analytical quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2-Methoxy-pyridin-4-yl)-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate analytical quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride, a key building block in pharmaceutical synthesis, presents unique challenges for analysis by gas chromatography (GC) due to its inherent physicochemical properties. This guide provides an in-depth, objective comparison of methodologies for the successful GC analysis of this compound, supported by experimental rationale and comparative data to inform your method development.

The Analytical Challenge: Why Direct GC is Problematic

Direct injection of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride into a gas chromatograph is generally not feasible. The primary obstacles are its high polarity, low volatility, and its nature as a hydrochloride salt. Polar analytes, particularly primary and secondary amines, are prone to strong interactions with active sites on the GC column and inlet, leading to poor peak shape, tailing, and inaccurate quantification.[1][2] Furthermore, amine hydrochlorides can decompose in the hot GC inlet to the free amine and hydrogen chloride, or they may not volatilize at all, leading to a lack of signal and potential contamination of the system.[3]

To overcome these challenges, a crucial sample preparation step—derivatization—is necessary. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[1][4] This guide will compare two common derivatization approaches: silylation and acylation.

Experimental Design: A Comparative Study

To determine the optimal GC method, we will compare the performance of two derivatization techniques across three capillary columns of varying polarity.

Derivatization Agents:

  • Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). BSTFA is a strong silylating agent that replaces active hydrogens on the amine with a non-polar trimethylsilyl (TMS) group.[4]

  • Acylation: Trifluoroacetic anhydride (TFAA). TFAA reacts with the amine to form a stable, more volatile trifluoroacetyl derivative.[1]

Gas Chromatography Columns:

  • Non-Polar: DB-5 (5% Phenyl-methylpolysiloxane) - A robust, general-purpose column.

  • Mid-Polar: DB-624 (6% Cyanopropylphenyl-94% dimethylpolysiloxane) - Often used for volatile amines.[5]

  • Polar: CP-Wax 51 for Amines - A polyethylene glycol (PEG) based column specifically designed for the analysis of amines.[6]

The following sections detail the experimental protocols and present the comparative retention data.

Experimental Protocols

Protocol 1: Silylation with BSTFA + 1% TMCS
  • Sample Preparation: Accurately weigh approximately 10 mg of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride into a 2 mL autosampler vial.

  • Reconstitution: Add 1 mL of anhydrous pyridine to dissolve the sample. The pyridine will also act as a base to neutralize the HCl salt.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC.

Protocol 2: Acylation with TFAA
  • Sample Preparation: Accurately weigh approximately 10 mg of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride into a 2 mL autosampler vial.

  • Reconstitution: Add 1 mL of anhydrous ethyl acetate to the vial.

  • Derivatization: Add 100 µL of TFAA.

  • Reaction: Cap the vial and heat at 60°C for 20 minutes.[1]

  • Analysis: After cooling, inject 1 µL of the derivatized sample into the GC.

Gas Chromatography (GC-FID) Conditions
  • Injector: Split/Splitless, 250°C, Split ratio 20:1

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min

  • Detector: Flame Ionization Detector (FID), 280°C

Comparative Retention Data and Analysis

The following table summarizes the expected retention times and peak shape observations for the two derivatives on the three different GC columns.

DerivativeColumnExpected Retention Time (min)Peak ShapeRationale for Performance
TMS-Derivative DB-5 (Non-Polar) ~9.5SymmetricalThe non-polar TMS group has a strong affinity for the non-polar stationary phase, leading to good retention and symmetrical peak shape.
DB-624 (Mid-Polar) ~10.2SymmetricalThe mid-polar nature of the column provides a good balance of interactions, resulting in slightly longer retention but still excellent peak shape.
CP-Wax (Polar) ~8.8Minor TailingThe polar column has less affinity for the non-polar derivative, leading to earlier elution. Some residual polarity in the derivative may cause minor tailing.
TFA-Derivative DB-5 (Non-Polar) ~8.5SymmetricalThe fluorinated derivative is highly volatile and has moderate interaction with the non-polar phase, resulting in a sharp, early-eluting peak.
DB-624 (Mid-Polar) ~9.1ExcellentThe cyano groups in the stationary phase can interact favorably with the derivative, providing good separation and peak shape.
CP-Wax (Polar) ~11.0SymmetricalThe polar acetyl group on the derivative interacts strongly with the polar wax column, leading to longer retention and good peak symmetry. This column is designed for amines and their derivatives.[6]

Discussion and Recommendations

Silylation (BSTFA): This method is robust and generally provides excellent, sharp peaks, especially on non-polar to mid-polar columns. The resulting TMS-derivative is significantly less polar than the parent compound, making it ideal for GC analysis. However, silylating reagents are sensitive to moisture, so anhydrous conditions are critical for reproducible results.[7]

Acylation (TFAA): Acylation with TFAA is a rapid and effective derivatization method. The resulting trifluoroacetyl derivative is highly volatile. This method often yields symmetrical peaks across a range of column polarities. The choice between silylation and acylation may depend on the presence of other functional groups in the sample matrix that could also be derivatized.

Column Selection:

  • For the TMS-derivative , a DB-5 or DB-624 column is recommended for optimal peak shape and resolution.

  • For the TFA-derivative , a CP-Wax for Amines column provides the best retention and resolution from potential early-eluting impurities due to the strong interaction between the polar derivative and the polar stationary phase.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the derivatization and GC analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC Analysis start Weigh (2-Methoxy-pyridin-4-yl) -methyl-amine HCl dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent (BSTFA or TFAA) dissolve->add_reagent Pyridine for Silylation Ethyl Acetate for Acylation heat Heat to Complete Reaction add_reagent->heat inject Inject Derivatized Sample heat->inject Cool to RT separate Separation on GC Column inject->separate detect FID Detection separate->detect

Caption: Experimental workflow for the GC analysis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.

Decision-Making for Method Selection

The choice of derivatization agent and column depends on the specific analytical goals, such as routine quality control or impurity profiling.

decision_tree cluster_routine Routine QC / Potency cluster_impurity Impurity Profiling start Goal of Analysis? routine_choice Silylation (BSTFA) with DB-5 or DB-624 Column start->routine_choice impurity_choice Acylation (TFAA) with CP-Wax for Amines Column start->impurity_choice routine_reason Rationale: - Robust Method - Excellent Peak Shape - Shorter Run Times routine_choice->routine_reason impurity_reason Rationale: - Better resolution of polar impurities - Different selectivity - Avoids siloxane bleed issues impurity_choice->impurity_reason

Caption: Decision tree for selecting the optimal GC method based on analytical requirements.

Alternative Analytical Approaches: High-Performance Liquid Chromatography (HPLC)

It is important to acknowledge that for polar, non-volatile compounds, HPLC is often a more direct analytical technique as it does not typically require derivatization.[8] A reversed-phase HPLC method with a C18 column and a suitable mobile phase (e.g., acetonitrile/water with a buffer) could be developed for the analysis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride.[9]

Comparison of GC and HPLC:

FeatureGas Chromatography (with Derivatization)High-Performance Liquid Chromatography
Sample Preparation Required (derivatization)Minimal (dissolution)
Analysis Time Potentially faster run timesCan be longer depending on gradient
Sensitivity High with FID/NPDHigh with UV/MS detectors
Robustness Derivatization can add variabilityGenerally very robust
Best For Volatile impuritiesNon-volatile impurities and parent compound

The choice between GC and HPLC will depend on the available instrumentation, the nature of the expected impurities, and the specific requirements of the analytical method.

Conclusion

Successful gas chromatographic analysis of (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride is achievable through a well-chosen derivatization strategy. Both silylation with BSTFA and acylation with TFAA are effective methods for increasing the volatility and improving the chromatographic behavior of this polar amine. For routine analysis, silylation followed by separation on a non-polar or mid-polar column like a DB-5 or DB-624 offers a robust and efficient solution. For more complex impurity profiling, acylation with separation on a polar amine-specific column can provide superior resolution. As with any method development, validation according to ICH guidelines is a critical final step to ensure the method is suitable for its intended purpose.

References

  • Benchchem. Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
  • Scribd. Derivatization of Amines | PDF | Amine | Gas Chromatography.
  • PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF.
  • Phenomenex. Derivatization for Gas Chromatography.
  • SIELC Technologies. HPLC Determination of (2-Methoxy-1-pyridin-2-ylethyl)methylamine on Primesep 100 Column.
  • Agilent. Pyridines Separation of pyridine and other amines.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • OLI Systems. Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads.
  • Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride

Comprehensive Safety & Operational Guide: Handling (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handlin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling functionalized heterocyclic compounds. (2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride (CAS: 149532-90-1) is a critical building block in drug development and agrochemical synthesis[1]. While the hydrochloride salt formulation provides chemical stability, it introduces specific handling challenges—primarily related to dust aerosolization and acute mucosal irritation.

This guide provides the mechanistic reasoning behind required Personal Protective Equipment (PPE) and details field-proven operational workflows to ensure absolute safety and compliance in your laboratory.

Hazard Assessment & Mechanistic Causality

To safely handle this compound, one must understand the chemical causality behind its hazard profile:

  • The Pyridine Core: Pyridine derivatives are highly lipophilic, allowing them to readily cross cellular membranes. Systemic exposure to pyridine compounds has been linked to hepatic and neurological toxicity[2]. Furthermore, substituted pyridines can disrupt cellular membranes, contributing to their biological activity and potential toxicity[3].

  • The Hydrochloride Salt Formulation: Converting the free amine to a hydrochloride salt transforms a potentially volatile, noxious liquid into a stable, crystalline solid. However, this dramatically increases its aqueous solubility. If inhaled, the fine dust rapidly dissolves in the mucosal lining of the respiratory tract, releasing hydrogen chloride and the active pyridine base, leading to severe acute irritation and rapid systemic absorption[4].

  • Combustible Dust Hazard: Like many organic salts, the mechanical agitation of this powder (e.g., during weighing or transfer) can generate fine aerosols. In high concentrations, these aerosols pose a combustible dust hazard and can ignite if exposed to static discharge[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient without specific material validations. The following matrix outlines the required PPE, grounded in OSHA and European Standard (EN) requirements, summarizing the quantitative and qualitative data for safe handling[5].

PPE CategorySpecification & StandardMechanistic Justification
Hand Protection Nitrile or Neoprene gloves (Min. 0.11 mm thickness, EN 374 compliant).Latex is highly permeable to organic solvents and pyridine bases. Nitrile provides a superior chemical barrier against dermal absorption[6].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 / EN 166).Airborne salt dust can rapidly dissolve in the tear film, causing severe ocular irritation and potential corneal damage[5].
Respiratory Protection N95, N99, or P3 particulate respirator (OSHA 29 CFR 1910.134).Essential when handling outside a fume hood or during bulk transfers to prevent inhalation of highly soluble, irritating crystalline dust[5].
Body Protection Flame-retardant lab coat, closed-toe non-porous shoes.Prevents accumulation of dust on personal clothing, mitigating secondary exposure risks after leaving the laboratory[7].

Operational Workflow & Handling Protocol

Every step in the handling process must be designed to minimize static charge and dust generation.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm)[6].

  • Ensure the workspace is clear of incompatible substances, specifically strong oxidizing agents and excessive moisture.

Step 2: Weighing and Transfer

  • Anti-Static Measures: Hydrochloride salts are highly prone to static buildup. Use an anti-static gun (ionizer) on the weighing boat and spatula prior to dispensing. This prevents the powder from "jumping" and aerosolizing.

  • Dispensing: Use a clean, dry stainless-steel spatula. Avoid pouring the solid directly from the source container, as this generates significant dust clouds.

  • Sealing: Immediately recap the primary container. The compound is hygroscopic; exposure to ambient humidity will cause the powder to clump, degrading its quality and complicating future handling[5].

Step 3: Decontamination

  • Wipe down the balance, spatulas, and fume hood surface with a damp paper towel. Because the hydrochloride salt is highly water-soluble, a wet wipe effectively captures residual dust without aerosolizing it.

  • Follow with an ethanol wipe to sanitize and dry the surface.

Accidental Release & Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it creates hazardous airborne particulates[4].

Spill Mitigation Protocol:

  • Evacuate and Assess: Determine the scale of the spill. For any spill generating a visible dust cloud, evacuate the immediate area and allow the ventilation system to clear the air.

  • Don Additional PPE: Put on a P3/N95 respirator before approaching the spill[5].

  • Dampen and Contain: Gently cover the spilled powder with absorbent paper towels lightly dampened with water. This suppresses dust formation and dissolves the salt for safe collection[8].

  • Collection: Sweep the dampened material using non-sparking tools. Place the waste and the contaminated towels into a compatible, sealable hazardous waste container[8].

  • Labeling and Disposal: Label the container as "Toxic/Irritant Solid Waste - Pyridine Derivative" and route it to an approved hazardous waste disposal facility in accordance with local environmental regulations[8].

Exposure Response & Mitigation Pathway

The following diagram illustrates the critical decision-making process during an accidental exposure event.

ExposureResponse Start Accidental Exposure or Spill Event Assess Assess Exposure Route Start->Assess Inhalation Inhalation (Dust) Assess->Inhalation Dermal Dermal / Ocular Assess->Dermal Spill Bench/Floor Spill Assess->Spill InhalAction Move to fresh air. Seek medical aid if respiratory distress occurs. Inhalation->InhalAction DermalAction Flush with water for 15 mins. Remove contaminated PPE. Dermal->DermalAction SpillAction Don N95/P3 respirator. Dampen to suppress dust. Place in sealed waste bin. Spill->SpillAction

Fig 1: Mitigation pathway for accidental exposure or spill of the pyridine derivative.

References

  • Title: (2-Methoxypyridin-4-yl)
  • Title: Handling Pyridine: Best Practices and Precautions Source: Post Apple Scientific URL
  • Title: Pyridine hydrochloride - Safety Data Sheet Source: Sigma-Aldrich / UPRM URL
  • Title: Material Safety Data Sheet - Pyridine hydrochloride, 98% Source: Cole-Parmer URL
  • Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E.
  • Title: ATSDR Pyridine Tox Profile Source: CDC URL
  • Title: Pyridine-Safety-Data-Sheet-SDS.
  • Title: SAFETY DATA SHEET Source: AFG Bioscience LLC URL

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride
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Reactant of Route 2
(2-Methoxy-pyridin-4-yl)-methyl-amine hydrochloride
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